4-Phenylbenzo[g]chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H12O2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-phenylbenzo[g]chromen-2-one |
InChI |
InChI=1S/C19H12O2/c20-19-12-16(13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-18(17)21-19/h1-12H |
InChI Key |
KFRRCRODXMKGEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=CC=CC=C4C=C23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=CC=CC=C4C=C23 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and IUPAC nomenclature of 4-Phenylbenzo[g]chromen-2-one
An In-Depth Technical Guide to 4-Phenylbenzo[g]chromen-2-one: Structure, Synthesis, and Spectroscopic Analysis
Abstract
The benzo[g]chromen-2-one scaffold, a polycyclic aromatic lactone, represents a class of "privileged structures" in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive analysis of a specific derivative, 4-Phenylbenzo[g]chromen-2-one. We will elucidate its precise chemical structure and IUPAC nomenclature, propose a robust synthetic pathway grounded in established chemical principles, and detail the expected outcomes from key spectroscopic characterization techniques, including NMR, IR, and Mass Spectrometry. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound's properties and its potential as a building block for novel therapeutic agents.
The Significance of the Benzo[g]chromen-2-one Scaffold
Chromen-2-ones, commonly known as coumarins, and their derivatives are a cornerstone of natural product chemistry and drug discovery. These bicyclic compounds are known to possess a vast range of biological activities, including anti-inflammatory, anticoagulant, antiviral, and anticarcinogenic properties[1]. The fusion of additional aromatic rings to the core coumarin structure, creating polycyclic systems like benzo[g]chromen-2-one, significantly expands the molecule's steric and electronic profile. This extension of the π-system can enhance interactions with biological targets and modulate the compound's pharmacokinetic properties.
The introduction of a phenyl group at the 4-position, as in 4-Phenylbenzo[g]chromen-2-one, adds another layer of complexity and potential. This substituent can engage in crucial π-π stacking or hydrophobic interactions within enzyme active sites or receptor binding pockets, making it a key feature for tuning biological activity. Derivatives of 2-phenyl-chromen-4-one, a related scaffold, have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors and antioxidants, highlighting the therapeutic potential of this structural motif[2][3]. This guide focuses on providing the core chemical knowledge required to synthesize, identify, and utilize 4-Phenylbenzo[g]chromen-2-one in research and development settings.
Chemical Structure and IUPAC Nomenclature
The unambiguous identification of a chemical entity begins with its structure and systematic name. 4-Phenylbenzo[g]chromen-2-one is a heterocyclic compound built upon a naphthalene core.
IUPAC Name: 4-phenyl-2H-benzo[g]chromen-2-one[4]
The name is deconstructed as follows:
-
benzo[g] : Refers to a benzene ring fused to the 'g' face of a chromene system. In this context, it describes the linear fusion of three six-membered rings that form a naphthalene-like core.
-
chromen-2-one : This is the base name for the heterocyclic system, which consists of a pyran-2-one ring fused to a benzene ring.
-
4-phenyl : Indicates a phenyl substituent located at the C4 position of the chromenone ring system.
-
2H : Specifies the position of the saturated atom in the pyran ring, which is standard for the chromen-2-one (coumarin) tautomer.
Below is the chemical structure with the standard IUPAC numbering scheme, which is critical for the correct assignment of spectroscopic signals.
Caption: Chemical structure and IUPAC numbering of 4-Phenylbenzo[g]chromen-2-one.
Table 1: Core Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 345229-90-5 | [4] |
| Molecular Formula | C₁₉H₁₂O₂ | [4] |
| Molecular Weight | 272.30 g/mol |[4] |
Synthetic Methodology
The synthesis of coumarin derivatives can be achieved through several classic reactions. For a 4-substituted benzo[g]chromen-2-one, a modified Pechmann condensation is a highly effective and logical approach. This method involves the acid-catalyzed reaction of a phenol with a β-ketoester. In our case, the corresponding naphthol and a phenyl-substituted β-ketoester are the ideal starting materials.
Causality of Experimental Choices:
-
Starting Materials: 2-Naphthol is selected for its hydroxyl group, which will form the ether linkage of the pyrone ring, and its unsubstituted C1 and C3 positions, which are required for the subsequent cyclization. Ethyl benzoylacetate provides the C2, C3, and C4 carbons of the chromenone ring, along with the C4-phenyl substituent.
-
Catalyst: A strong protic acid like concentrated sulfuric acid or a Lewis acid is essential. Its role is twofold: first, it protonates the keto-carbonyl of the ester, activating it for nucleophilic attack by the naphthol. Second, it catalyzes the intramolecular Friedel-Crafts acylation (cyclization) of the intermediate onto the electron-rich naphthalene ring, followed by dehydration to yield the final aromatic product.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures to overcome the activation energy for the cyclization and dehydration steps. Using a solvent-free or high-boiling solvent approach can drive the reaction to completion by removing water.
Experimental Workflow Diagram
Sources
An In-Depth Technical Guide to the Photophysical Properties of 4-Phenylbenzo[g]chromen-2-one in Various Solvents
Foreword: Navigating the Chromophore Landscape
For the seasoned researcher in drug development and the discerning scientist in materials science, the allure of the coumarin scaffold is undeniable. Its inherent photophysical properties, coupled with a high degree of synthetic tractability, have positioned it as a cornerstone in the development of fluorescent probes, sensors, and photodynamic therapy agents. This guide delves into the nuanced photophysical behavior of a particularly intriguing derivative: 4-Phenylbenzo[g]chromen-2-one. By fusing a phenyl ring at the 4-position and extending the chromen-2-one core with a benzo[g] annulation, we encounter a molecule with a unique electronic landscape. This guide aims to provide a comprehensive technical overview of its synthesis, photophysical characteristics in diverse solvent environments, and the underlying principles governing its interaction with light. We will explore not just the "what" but the "why," offering insights into the causal relationships between molecular structure, solvent environment, and photophysical outcomes.
I. Synthesis of the 4-Phenylbenzo[g]chromen-2-one Scaffold
The synthesis of 4-Phenylbenzo[g]chromen-2-one and its derivatives often employs classical condensation reactions, which offer a robust and versatile route to this class of compounds. While a variety of synthetic strategies exist for chromen-2-one cores, a common and effective approach for the target molecule involves the Pechmann condensation or a modified Knoevenagel condensation.[1]
Conceptual Synthetic Workflow
Caption: General synthetic workflow for 4-Phenylbenzo[g]chromen-2-one.
Exemplary Synthetic Protocol: Modified Pechmann Condensation
This protocol provides a generalized procedure for the synthesis of 4-phenyl-substituted benzo[g]coumarins.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable naphthol precursor (1 equivalent) in a minimal amount of a high-boiling point solvent such as nitrobenzene or diphenyl ether.
-
Addition of Phenylacetic Acid Derivative: To the stirred solution, add a phenylacetic acid derivative (e.g., ethyl benzoylacetate) (1.1 equivalents).
-
Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. The choice of catalyst can significantly influence reaction times and yields.
-
Thermal Cyclization: Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature will depend on the specific reactants and catalyst used. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water and then with a cold, non-polar solvent like hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
II. Unraveling the Photophysical Properties: A Solvatochromic Investigation
The photophysical properties of 4-Phenylbenzo[g]chromen-2-one are profoundly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules.
Core Principles of Solvatochromism
A fundamental understanding of solvatochromism is crucial for interpreting the spectral shifts observed for 4-Phenylbenzo[g]chromen-2-one. The electronic distribution within the molecule changes upon excitation from the ground state (S₀) to the first excited singlet state (S₁). Typically, for coumarin derivatives, the excited state is more polar than the ground state. This increased polarity in the excited state leads to a more significant interaction with polar solvent molecules.
Caption: Energy level diagram illustrating the effect of solvent polarity.
Disclaimer on Photophysical Data
Representative Photophysical Data of a 4-Phenylbenzo[g]coumarin Analog
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |
| Cyclohexane | 31.2 | ~350 | ~390 | ~2800 | ~0.60 | ~2.5 |
| Toluene | 33.9 | ~355 | ~405 | ~3200 | ~0.55 | ~2.8 |
| Dichloromethane | 41.1 | ~360 | ~420 | ~3700 | ~0.40 | ~3.5 |
| Acetone | 42.2 | ~362 | ~430 | ~4000 | ~0.30 | ~4.0 |
| Acetonitrile | 46.0 | ~365 | ~440 | ~4300 | ~0.20 | ~4.5 |
| Ethanol | 51.9 | ~368 | ~450 | ~4600 | ~0.15 | ~4.8 |
| Methanol | 55.5 | ~370 | ~460 | ~4800 | ~0.10 | ~5.0 |
Observations and Interpretations:
-
Bathochromic Shift: As the solvent polarity increases, both the absorption and emission maxima exhibit a bathochromic (red) shift. This is indicative of a more polar excited state that is better stabilized by polar solvents than the ground state.
-
Stokes Shift: The Stokes shift, which is the difference in energy between the absorption and emission maxima, generally increases with solvent polarity. This further supports the notion of a more pronounced solvent relaxation around the more polar excited state before emission occurs.
-
Quantum Yield and Lifetime: A noticeable trend of decreasing fluorescence quantum yield and increasing fluorescence lifetime is often observed in more polar, protic solvents. This can be attributed to the increased probability of non-radiative decay pathways, such as intersystem crossing or internal conversion, which are facilitated by stronger solvent-solute interactions and hydrogen bonding.
III. Experimental Protocols for Photophysical Characterization
To ensure the scientific integrity and reproducibility of photophysical measurements, standardized and well-validated protocols are essential.
A. Steady-State Absorption and Fluorescence Spectroscopy
This protocol outlines the fundamental steps for acquiring absorption and fluorescence spectra.
-
Solution Preparation: Prepare a stock solution of 4-Phenylbenzo[g]chromen-2-one in a high-purity solvent (spectroscopic grade). From this stock, prepare a series of dilute solutions in the desired solvents. The concentration should be optimized to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Measurement:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at or near its λabs.
-
Record the emission spectrum over a wavelength range that encompasses the entire emission band.
-
Ensure that the emission is corrected for the instrument's spectral response.
-
B. Determination of Fluorescence Quantum Yield (ΦF) - The Comparative Method
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[3][4]
Caption: Workflow for the comparative method of quantum yield determination.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For blue-emitting coumarins, quinine sulfate in 0.1 M H₂SO₄ is a common standard.
-
Solution Preparation: Prepare a series of solutions of both the 4-Phenylbenzo[g]chromen-2-one sample and the standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength (λex) should be kept below 0.1 to avoid inner filter effects. It is crucial to use the same λex for both the sample and the standard.
-
Data Acquisition:
-
Measure the absorbance of each solution at λex.
-
Measure the corrected fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
C. Measurement of Fluorescence Lifetime (τ) - Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a powerful technique for measuring fluorescence lifetimes in the nanosecond and sub-nanosecond time range.[3][5]
Principle of TCSPC:
The sample is excited with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times, and a histogram of the arrival times of the emitted photons is built up, which represents the fluorescence decay profile.
Experimental Setup:
-
Light Source: A picosecond pulsed diode laser or a mode-locked laser is used for excitation.
-
Sample Chamber: The sample is placed in a cuvette holder.
-
Emission Collection: Emitted photons are collected at a 90° angle to the excitation beam and passed through a monochromator to select the emission wavelength.
-
Detector: A sensitive, high-speed single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used.
-
Timing Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) are used to measure and histogram the photon arrival times.
Data Analysis:
The fluorescence decay data is typically fitted to a single or multi-exponential decay function to extract the fluorescence lifetime(s).
IV. Applications in Drug Development and Research
The unique photophysical properties of 4-Phenylbenzo[g]chromen-2-one and related structures make them valuable tools in drug development and biomedical research.
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment allows for the design of probes that can report on changes in polarity, viscosity, or the presence of specific analytes within biological systems.
-
Bioimaging: Their generally good photostability and brightness make them suitable for use as fluorescent labels for biomolecules, enabling the visualization of cellular structures and processes.[6]
-
Potential Therapeutic Agents: The chromene scaffold is found in many biologically active compounds. Derivatives of benzo[f]chromene have been investigated for their cytotoxic effects against various cancer cell lines.[7] The extended π-system of the benzo[g] isomer may also confer interesting biological activities.
V. Conclusion and Future Perspectives
4-Phenylbenzo[g]chromen-2-one represents a fascinating molecular scaffold with rich and tunable photophysical properties. Its solvatochromic behavior, characterized by a red shift in both absorption and emission with increasing solvent polarity, underscores the importance of the local environment in dictating its interaction with light. While a detailed, quantitative photophysical characterization of this specific molecule in a comprehensive range of solvents remains an area ripe for investigation, the principles and protocols outlined in this guide provide a robust framework for such studies. The continued exploration of this and related benzo-annulated coumarins will undoubtedly lead to the development of novel fluorescent tools and potential therapeutic agents with tailored properties for a wide array of applications in the chemical and life sciences.
References
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Fluorescence Study Of 4-(4-Nitro-Phenoxymethyl)- Benzo[H]Chromen-2-One (NM2BC) - IOSR Journal. (2026). Available at: [Link]
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Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes - Amazon S3. (2024). Available at: [Link]
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Synthesis of chromones and thiochromones (4H-benzo[b]thiapyrones) from enamines - Journal of the Chemical Society C - RSC Publishing. (n.d.). Available at: [Link]
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High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Publishing. (n.d.). Available at: [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC. (2020). Available at: [Link]
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Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - ResearchGate. (n.d.). Available at: [Link]
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Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction - MDPI. (n.d.). Available at: [Link]
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Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC - NIH. (n.d.). Available at: [Link]
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Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - ResearchGate. (2015). Available at: [Link]
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Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - MDPI. (n.d.). Available at: [Link]
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The Prohibited List | World Anti Doping Agency - WADA. (2019). Available at: [Link]
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Synthesis and photophysical properties of functionalized fluorescent 4H-chromenes and benzo[a]chromenophenazines as Fe3+ and Cu2+ ion sensor | Semantic Scholar. (2018). Available at: [Link]
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Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC. (2026). Available at: [Link]
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Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - Taylor & Francis. (n.d.). Available at: [Link]
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Fluorescence quantum yield measurements - NIST Technical Series Publications. (1976). Available at: [Link]
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Biological activity and pharmacological potential of 4-Phenylbenzo[g]chromen-2-one
An In-depth Technical Guide on the Biological Activity and Pharmacological Potential of 4-Phenylbenzo[g]chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Chromone Scaffold
The 4-Phenylbenzo[g]chromen-2-one moiety belongs to the chromone class of heterocyclic compounds, which are characterized by a benzo-γ-pyrone skeleton.[1] Chromone derivatives, both naturally occurring and synthetic, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a wide array of biological receptors and enzymes, leading to a diverse range of pharmacological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects, among others.[1][2][3] The versatility of the chromone scaffold, coupled with its relatively low toxicity, makes it a highly attractive framework for the design and development of novel therapeutic agents.[1] This guide will provide a comprehensive overview of the synthesis, biological activities, and pharmacological potential of 4-Phenylbenzo[g]chromen-2-one and its derivatives, with a focus on the underlying mechanisms of action and structure-activity relationships.
Synthetic Strategies
The synthesis of chromone derivatives often involves the cyclization of precursor molecules. A common and conventional method is the Claisen-Schmidt condensation of o-hydroxyacetophenones with various aryl aldehydes to form intermediate chalcones.[4] These chalcones are then subjected to oxidative cyclization to yield the final 2-phenyl chromen-4-one products.[3][4]
Example Protocol: Synthesis of 2-Phenyl Chromen-4-one Derivatives
-
Step 1: Chalcone Formation (Claisen-Schmidt Condensation)
-
A mixture of an appropriate 4-(methylthio)benzaldehyde and a 2-hydroxyacetophenone is stirred in ethanol.
-
A 40% w/v aqueous sodium hydroxide solution is added to the mixture, which is then stirred at room temperature for approximately 2 hours.
-
The reaction mixture is subsequently cooled and poured into water to precipitate the crude chalcone product.
-
The precipitate is filtered and recrystallized from methanol.[5]
-
-
Step 2: Cyclization to Chromone
-
The synthesized chalcone is dissolved in acetic acid.
-
Bromine is added dropwise, and the mixture is stirred at room temperature for 2 hours.
-
A 1% w/v aqueous metabisulfite solution is added to yield a precipitate.
-
The resulting solid is filtered, washed with water, and then dissolved in ethanol.
-
The solution is stirred for 3 hours under basic conditions to facilitate cyclization.
-
The final chromone product precipitates and is collected by filtration, washed with water, and recrystallized from ethanol.[5]
-
Pharmacological Activities and Mechanisms of Action
The 4-Phenylbenzo[g]chromen-2-one scaffold has been investigated for a multitude of pharmacological applications. The following sections detail the key findings in major therapeutic areas.
Anticancer Potential
Derivatives of the chromone scaffold have demonstrated significant antiproliferative effects against a variety of cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer).[2] The anticancer activity of these compounds is often multifaceted, involving several distinct mechanisms of action.
-
Tubulin Polymerization Inhibition: Certain 4H-chromene analogs have been shown to interfere with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to reduced cell proliferation.[2]
-
Enzyme Inhibition:
-
Sirtuin 2 (SIRT2) Inhibition: Some chroman-4-one derivatives selectively inhibit SIRT2, an enzyme involved in cell cycle regulation. Inhibition of SIRT2 results in the hyperacetylation of α-tubulin, which can disrupt microtubule function and induce apoptosis in cancer cells.[6]
-
PI3K/mTOR Pathway Inhibition: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Certain 1,4-benzoxazinone derivatives, structurally related to chromones, have been designed as potent PI3K/mTOR inhibitors, demonstrating significant inhibitory effects on cancer cell lines like HeLa and A549.[7]
-
-
Induction of Apoptosis: Many quinazolinone derivatives, which share a similar heterocyclic structure, have been shown to induce apoptosis in cancer cells by upregulating cleaved PARP-1 and caspase-3.[8]
Workflow for Screening Anticancer Activity
Caption: A generalized workflow for the evaluation of the anticancer potential of novel compounds.
Anti-inflammatory Effects
Chromone derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. Their mechanisms of action are often targeted at key inflammatory pathways.
-
Inhibition of Pro-inflammatory Mediators: Studies have shown that 2-phenyl-4H-chromen-4-one derivatives can significantly downregulate the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9][10]
-
Macrophage Repolarization: A novel anti-inflammatory mechanism for 4-aryl-4H-chromenes involves the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is evidenced by a decrease in the expression of the M1 marker TLR-4 and an increase in the M2 marker CD206 (mannose receptor).[11]
-
TLR4/MAPK Signaling Pathway Inhibition: The Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway is a critical initiator of the inflammatory response. Certain 2-phenyl-4H-chromen-4-one compounds have been found to suppress inflammation by inhibiting this pathway.[9][10]
-
COX-2 Inhibition: Some 2-phenyl-4H-chromen-4-one derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, with some compounds exhibiting high potency and selectivity.[5] Molecular docking studies have shown that these compounds can effectively bind to the active site of the COX-2 enzyme.[5]
TLR4/MAPK Signaling Pathway in Inflammation
Caption: Inhibition of the TLR4/MAPK pathway by 4-Phenylbenzo[g]chromen-2-one derivatives.
Antimicrobial and Antifungal Activity
Several synthesized 2-phenyl chromen-4-ones have been screened for their antimicrobial properties.[4] Structure-activity relationship studies have revealed that the presence and position of certain substituents can significantly influence this activity. For instance, the introduction of a fluorine atom at the 7th position of the chromen-4-one ring and a chloro group at the 4th position of the phenyl ring has been shown to result in the highest antibacterial activity among a series of synthesized compounds.[4] This suggests that halogenation can be a key strategy for enhancing the antimicrobial potency of this scaffold.[4]
Antioxidant Properties
The free radical scavenging potential of 2-phenyl chromen-4-ones has also been investigated. The antioxidant activity is influenced by the substitution pattern on the chromone core. For example, the presence of a fluoro group at the 7th position of the chromen-4-one moiety, along with methoxy groups on the 2-phenyl ring, has been correlated with increased antioxidant activity.[4]
Neuroprotective Potential
Derivatives of 2H-chromen-2-one have been extensively studied as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[12] Many of these compounds exhibit high selectivity for MAO-B, with some achieving potency in the low nanomolar range.[12] Molecular docking studies have helped to elucidate the key structural requirements for potent and selective MAO-B inhibition.[12]
Other Pharmacological Activities
The diverse biological profile of the chromone scaffold extends to other potential therapeutic applications, including:
-
Antimalarial activity [1]
-
Aromatase inhibition: Notably, 2-Phenylbenzo[h]chromen-4-one is listed as an aromatase inhibitor on the World Anti-Doping Agency (WADA) Prohibited List.[14]
Structure-Activity Relationship (SAR)
The biological activity of 4-Phenylbenzo[g]chromen-2-one derivatives is highly dependent on the type, number, and position of substituents on the chromone core.[1] As highlighted in the preceding sections, specific substitutions can enhance certain pharmacological properties. For example, the introduction of lipophilic groups at the C-3 position of the chromene ring has been shown to increase COX-2 inhibitory potency and selectivity.[5] Similarly, halogenation at specific positions can boost antimicrobial activity.[4] These SAR insights are crucial for the rational design of more potent and selective drug candidates based on the 4-Phenylbenzo[g]chromen-2-one scaffold.
Experimental Protocols: In Vitro Cytotoxicity Assessment
The following is a generalized protocol for assessing the in vitro cytotoxicity of novel 4-Phenylbenzo[g]chromen-2-one derivatives using the MTT assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Colo-205, HeLa, A549)[15]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Future Perspectives and Conclusion
The 4-Phenylbenzo[g]chromen-2-one scaffold represents a highly promising platform for the development of novel therapeutic agents with a wide range of biological activities. The existing body of research highlights its potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders. Future research should focus on:
-
Lead Optimization: Utilizing the established structure-activity relationships to design and synthesize more potent and selective analogs.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Advancing the most promising candidates to preclinical in vivo models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and safety.
-
Combination Therapies: Investigating the potential synergistic effects of 4-Phenylbenzo[g]chromen-2-one derivatives when used in combination with existing drugs.
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Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Center for Biotechnology Information. [Link]
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4-(Phenylselanyl)-2H-chromen-2-one-Loaded Nanocapsule Suspension—A Promising Breakthrough in Pain Management: Comprehensive Molecular Docking, Formulation Design, and Toxicological and Pharmacological Assessments in Mice. National Center for Biotechnology Information. [Link]
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The Evolving Landscape of 4-Phenylcoumarins: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the coumarin scaffold remains a cornerstone of drug design, celebrated for its versatile pharmacological profile.[1] Among its numerous derivatives, 4-phenyl substituted coumarins have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of 4-phenylcoumarins, providing insights into their anticancer, anticoagulant, antimicrobial, and neuroprotective properties. By dissecting the intricate interplay between chemical structure and biological function, this guide aims to empower researchers in the rational design of novel and more potent therapeutic agents.
The Allure of the 4-Phenylcoumarin Scaffold: A Privileged Structure
The coumarin nucleus, a fusion of a benzene and a pyrone ring, provides a unique and privileged scaffold for medicinal chemists.[2] The introduction of a phenyl group at the 4-position significantly influences the molecule's physicochemical properties, enhancing its lipophilicity and often modulating its interaction with biological targets.[3] This substitution creates a flexible platform for further chemical modification, allowing for the fine-tuning of biological activity. The diverse pharmacological effects of 4-phenylcoumarins underscore their potential as lead compounds in various therapeutic areas.[4]
Deciphering the Anticancer Potential: A Tale of Substituents and Selectivity
The quest for novel anticancer agents has identified 4-phenylcoumarins as a promising area of investigation.[5] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[6][7]
Key SAR Insights for Anticancer Activity:
A critical analysis of various studies reveals several key trends in the SAR of 4-phenylcoumarins as anticancer agents:
-
Hydroxylation Patterns: The presence and position of hydroxyl groups on both the coumarin and the 4-phenyl ring are paramount for cytotoxic activity. Dihydroxy substitution on the coumarin ring, particularly at the 6,7-positions, has been shown to be important for antiproliferative activity.[8]
-
The Role of Methoxy Groups: Methoxy substituents can also enhance anticancer activity, with their position influencing the potency.
-
Halogenation: The introduction of halogens, such as chlorine and bromine, can significantly impact cytotoxicity. For instance, a 3-chloro substituent on the coumarin moiety has been associated with greater activity.[9]
-
Other Substitutions: The addition of other functional groups, such as nitro groups and various heterocyclic rings, has been explored to modulate the anticancer profile of 4-phenylcoumarins. For example, a 3-(4-nitrophenyl)coumarin derivative with acetoxy groups at C-7 and C-8 showed meaningful activity against prostate cancer cells.[10]
Quantitative Insights into Anticancer Efficacy:
The following table summarizes the in vitro cytotoxic activity of selected 4-phenylcoumarin derivatives against various cancer cell lines, providing a quantitative perspective on their SAR.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 7,8-dihydroxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin | A549 (Lung) | Induces ROS-dependent cell death | [6] |
| 2 | 3-Chloro-4-methyl-coumarin hybrid | HT-29 (Colon) | 0.05 - 91.21 (for series) | [9] |
| 3a | 3-(4-nitrophenyl)-7,8-diacetoxycoumarin | PC-3 (Prostate) | 18.2 | [10] |
| 4a | Linear furanocoumarin derivative | PC-3 (Prostate) | 1.0 | [10] |
| 4b | Linear furanocoumarin derivative | PC-3 (Prostate) | 5.0 | [10] |
Experimental Workflow: Anticancer Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the 4-phenylcoumarin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Navigating the Nuances of Anticoagulant Activity
The discovery of warfarin, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders.[11] 4-Phenyl substituted coumarins, particularly those with a 4-hydroxy group, continue to be explored for their anticoagulant potential.[4][12] Their primary mechanism of action involves the inhibition of Vitamin K epoxide reductase, an enzyme essential for the synthesis of several clotting factors.[4]
Key SAR Insights for Anticoagulant Activity:
-
The Essential 4-Hydroxy Group: The presence of a hydroxyl group at the 4-position of the coumarin ring is a critical structural feature for anticoagulant activity.[4][12]
-
Substituents on the Phenyl Ring: Modifications to the 4-phenyl ring can significantly alter the anticoagulant potency. For example, the introduction of a bromine atom at the 3-position of the phenyl ring has been shown to result in higher anticoagulant activity than warfarin in some derivatives.[13]
-
Hydroxylation of the Coumarin Core: Dihydroxy substitutions on the coumarin ring, such as at the 5,7-positions, have also been investigated and shown to contribute to anticoagulant effects.[12]
Quantitative Insights into Anticoagulant Efficacy:
The prothrombin time (PT) assay is a common method to evaluate the in vivo anticoagulant effect of a compound. The following table presents PT values for selected coumarin derivatives.
| Compound | Substitution Pattern | Prothrombin Time (PT) in seconds | Reference |
| Warfarin (Control) | - | 14.60 | [13] |
| Compound 4 | 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 | [13] |
| 5,7-dihydroxy-4-phenyl coumarin | 5,7-dihydroxy-4-phenyl | Showed anticoagulant effect | [12] |
Experimental Workflow: Prothrombin Time (PT) Assay
The PT assay measures the time it takes for blood plasma to clot after the addition of thromboplastin.
Step-by-Step Prothrombin Time (PT) Assay Protocol:
-
Animal Dosing: Administer the test compounds orally or intraperitoneally to laboratory animals (e.g., rats or mice).[14][15]
-
Blood Collection: After a specific time, collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., sodium citrate).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
PT Measurement: Pre-warm the plasma sample to 37°C. Add a pre-warmed thromboplastin reagent to the plasma and simultaneously start a stopwatch. Stop the watch as soon as a clot is formed. The time taken is the prothrombin time.[13]
-
Data Analysis: Compare the PT values of the treated groups with those of the control group (vehicle) and a standard anticoagulant like warfarin.[13]
Unraveling the Antimicrobial Activity of 4-Phenylcoumarins
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. 4-Phenylcoumarins have demonstrated promising activity against a range of bacteria and fungi.[2][16] Their mechanism of action can involve the disruption of the cell membrane and inhibition of essential bacterial enzymes.[16]
Key SAR Insights for Antimicrobial Activity:
-
Hydroxylation is Key: The presence of hydroxyl groups on the coumarin ring is crucial for antibacterial activity. 5,7-dihydroxy-4-phenylcoumarin has been identified as having the highest antibacterial activity among a series of tested compounds.[17]
-
Impact of Fluoro Substitution: The introduction of a fluoro group on the coumarin ring can produce potent antimicrobial action.[2]
-
Gram-Positive vs. Gram-Negative Activity: 4-Phenyl hydroxycoumarins generally show better activity against Gram-positive bacteria compared to Gram-negative bacteria.[17]
-
Biofilm Inhibition: Certain 4-phenylcoumarin derivatives, such as cinnamoyloxy-mammeisin, have been shown to inhibit biofilm formation and reduce bacterial adherence to human cells.[11]
Quantitative Insights into Antimicrobial Efficacy:
The minimal inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.
| Compound | Substitution Pattern | Target Microorganism | MIC (mg/mL) | Reference |
| 5,7-dihydroxy-4-phenyl coumarin | 5,7-dihydroxy-4-phenyl | Gram-positive bacteria | 0.01–2.50 | [17] |
| 7-hydroxy-4-phenyl coumarin | 7-hydroxy-4-phenyl | - | Lowest activity in series | [17] |
| Cinnamoyloxy-mammeisin | - | Staphylococcus aureus | 11.3 µM (bacteriostatic) | [11] |
Exploring the Neuroprotective Effects of 4-Phenylcoumarins
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant global health challenge. 4-Phenylcoumarins have emerged as potential neuroprotective agents, primarily due to their antioxidant and anti-inflammatory properties.[18]
Key SAR Insights for Neuroprotective Activity:
-
The Importance of Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on the phenyl ring plays a crucial role in the neuroprotective activity. The 4-OH on the phenyl ring and a 5-OCH3 on an indole ring (in a related compound series) were found to be important for neuroprotective effects.[19]
-
Ortho-Dihydroxy Substitution: 4-Methylcoumarins with ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring exhibit considerable neuroprotective effects by inhibiting cytotoxicity and reactive oxygen species (ROS) formation.[20]
-
Antioxidant Capacity: The neuroprotective effects of these compounds are often linked to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells.[20]
The Art of Synthesis: Crafting 4-Phenylcoumarins
The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins, including 4-phenyl substituted derivatives.[21][22] This reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[23]
General Synthetic Workflow: Pechmann Condensation
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Fluorescence quantum yield data for 4-Phenylbenzo[g]chromen-2-one
An In-Depth Technical Guide to the Fluorescence Quantum Yield of 4-Phenylbenzo[g]chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[g]coumarin Scaffold
The coumarin (2H-chromen-2-one) nucleus is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties, high stability, and biological compatibility.[1][2] By extending the π-conjugated system of the coumarin core, as seen in the benzo[g]coumarin class, researchers can access fluorophores with significantly altered and often superior characteristics.[2][3] These linearly extended derivatives frequently exhibit absorption and emission profiles shifted to longer wavelengths (red/far-red), a feature highly desirable for biological imaging to minimize autofluorescence, reduce photodamage, and increase tissue penetration depth.[2][3]
4-Phenylbenzo[g]chromen-2-one belongs to this advanced class of fluorophores. Understanding its fluorescence quantum yield (ΦF) is paramount for its application in high-sensitivity assays, bioimaging, and as a molecular probe in drug development. This guide provides a comprehensive overview of the theoretical underpinnings of fluorescence quantum yield, a detailed protocol for its experimental determination, and an analysis of the structural and environmental factors that govern the photophysical behavior of the benzo[g]coumarin scaffold.
Section 1: Theoretical Framework of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is the most critical parameter for characterizing the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[4][5]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
When a molecule absorbs a photon, it transitions to an electronically excited state. From this state, it can return to the ground state through several competing deactivation pathways. The quantum yield quantifies the probability that the deactivation will occur through fluorescence.[4]
The primary deactivation processes include:
-
Fluorescence (kf): The radiative decay from the lowest singlet excited state (S1) to the ground state (S0) by emitting a photon.
-
Internal Conversion (kic): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0), where energy is dissipated as heat.[4]
-
Intersystem Crossing (kisc): A non-radiative transition between electronic states of different multiplicities (e.g., S1 to a triplet state T1).[4]
-
Other Non-Radiative Pathways (knr): This includes processes like photo-induced electron transfer or proton transfer.
The quantum yield is mathematically related to the rate constants of these processes: ΦF = kf / (kf + kic + kisc + knr)
This relationship underscores that a high quantum yield is achieved when the rate of fluorescence (kf) is significantly faster than the sum of all non-radiative decay rates.
Key Factors Influencing Quantum Yield
The photophysical properties of fluorophores like 4-Phenylbenzo[g]chromen-2-one are not intrinsic constants but are highly sensitive to their molecular structure and local environment.
-
Molecular Structure: The rigidity of the molecular framework is crucial. Flexible bonds can lead to molecular vibrations and rotations that promote non-radiative decay through internal conversion, thus lowering the quantum yield. The presence and position of electron-donating and electron-withdrawing groups dramatically alter the intramolecular charge transfer (ICT) character of the excited state, which influences both the emission wavelength and the quantum yield.[2][3] For instance, many benzo[g]coumarin analogues with donor-acceptor structures show enhanced quantum yields.[2]
-
Solvent Environment: The polarity and viscosity of the solvent play a significant role.[6] For some coumarin analogues, fluorescence is dramatically enhanced in polar protic solvents.[7] These solvents can form hydrogen bonds that stabilize the excited state or restrict molecular motions that would otherwise lead to non-radiative decay.[7] Conversely, highly polar solvents can sometimes stabilize non-fluorescent twisted intramolecular charge-transfer (TICT) states, leading to quenching.[6]
-
Presence of Quenchers: External molecules, such as dissolved oxygen or heavy atoms, can deactivate the excited state through collisions, a process known as quenching, which reduces the quantum yield.[6]
-
Concentration: At high concentrations, fluorophores can exhibit self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same kind, leading to non-radiative decay.[8]
Caption: Jablonski diagram illustrating the key photophysical pathways for de-excitation.
Section 2: Experimental Determination of Fluorescence Quantum Yield
The fluorescence quantum yield can be determined by either absolute or relative methods.[8] The absolute method directly measures the photons emitted versus absorbed, often requiring complex instrumentation like an integrating sphere.[5] The relative method, which is more common and accessible, involves comparing the fluorescence of the test compound to a well-characterized fluorescence standard with a known quantum yield (ΦF,R).[4][9]
The Comparative Method: A Self-Validating Protocol
The cornerstone of this method is the assumption that if a standard and a test sample have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons.[4] The relative quantum yield can then be calculated using the following equation:
ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (ηS2 / ηR2)
Where:
-
S denotes the sample and R denotes the reference standard.
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
To ensure accuracy and eliminate concentration-dependent effects, it is best practice to measure absorbance and fluorescence for a series of dilute solutions and plot the integrated fluorescence intensity versus absorbance.[9] The slope of this plot (m) is then used in the final calculation, making the protocol a self-validating system.
ΦF,S = ΦF,R * (mS / mR) * (ηS2 / ηR2)
Step-by-Step Experimental Workflow
1. Selection of a Suitable Reference Standard:
-
Causality: The standard should absorb and emit in a similar spectral region as the test compound to minimize wavelength-dependent biases in the instrument's detector.
-
Example Standards: Quinine sulfate in 0.5 M H2SO4 (ΦF ≈ 0.54) is a classic standard for the UV-blue region, while Rhodamine 101 in ethanol (ΦF ≈ 0.96) is suitable for the visible region.[10] For compounds emitting at longer wavelengths, other standards may be necessary.
2. Preparation of Stock and Diluted Solutions:
-
Prepare stock solutions of both the 4-Phenylbenzo[g]chromen-2-one sample and the reference standard in the same high-purity spectroscopic grade solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
Causality: The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects and reabsorption, where emitted light is reabsorbed by other fluorophore molecules in the solution.[8]
3. Acquisition of Absorption Spectra:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum for each diluted solution of the sample and the standard.
-
Determine the exact absorbance value at the chosen excitation wavelength (λex) for each solution.
4. Acquisition of Emission Spectra:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Critical Parameters: The excitation wavelength must be identical for both the sample and the standard. All instrumental settings (e.g., excitation and emission slit widths, scan speed, detector voltage) must be kept constant throughout all measurements.[10]
-
Record the emission spectrum over the entire fluorescence range of the compound, ensuring the baseline is reached on both sides of the peak.
-
A solvent blank should also be run and subtracted from each spectrum to correct for Raman scattering.[11]
5. Data Analysis:
-
Correct the recorded emission spectra for the instrument's wavelength-dependent response.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Perform a linear regression for each data set to obtain the slope (m). The plot should be linear, confirming the absence of concentration-dependent quenching in the range measured.
-
Using the slopes (mS and mR), the known quantum yield of the standard (ΦF,R), and the refractive indices of the solvents (ηS and ηR), calculate the quantum yield of the sample (ΦF,S).
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Section 3: Photophysical Properties of Benzo[g]coumarin Derivatives
Studies on various benzo[g]coumarin derivatives reveal several key trends:
-
Emission Wavelength: These compounds are known to be red/far-red emitters, a significant advantage for bioimaging applications.[2][3]
-
Influence of Substituents: The photophysical properties are highly tunable. Introducing an electron-withdrawing group at the 3-position and an electron-donating group at the 8-position can significantly red-shift both the absorption and emission spectra and often leads to high fluorescence quantum yields.[2]
-
Solvent Effects: The fluorescence of some benzo[g]chromen-2-ones is remarkably sensitive to the solvent environment. For example, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one is almost non-fluorescent in non-polar media but shows dramatically enhanced fluorescence in polar protic solvents.[7] This is attributed to the suppression of fast non-radiative internal conversion processes through hydrogen-bonding interactions.[7]
The 4-phenyl substituent in 4-Phenylbenzo[g]chromen-2-one is expected to further extend the π-system. The degree of twisting between the phenyl ring and the coumarin core will likely influence the quantum yield. A more planar conformation would favor higher quantum efficiency, while significant twisting could introduce non-radiative decay pathways.
| Compound Class | General Substituents | Typical Emission Range | General Quantum Yield (ΦF) Behavior |
| Coumarin | Unsubstituted | UV-Blue (~380 nm) | Very Low (e.g., 0.002)[2] |
| Coumarin | Donor-Acceptor Type | Blue-Green (~440-530 nm) | High (e.g., 0.73 - 0.83)[2][12] |
| Benzo[g]coumarin | Unsubstituted | Blue (~460 nm) | - |
| Benzo[g]coumarin | EWG at C3, EDG at C8 | Red / Far-Red (>580 nm) | Often high and sensitive to environment[2] |
| π-Expanded Coumarins | Complex fused rings | Red / Far-Red | Can be very high (e.g., up to 0.75)[13] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Conclusion
4-Phenylbenzo[g]chromen-2-one is a member of a promising class of fluorophores with potential for advanced applications in biological and materials science. Its fluorescence quantum yield is a critical determinant of its utility. While a specific value requires experimental determination, the principles and protocols outlined in this guide provide a robust framework for such a measurement. The behavior of related analogues suggests that its photophysical properties will be highly dependent on its environment, particularly solvent choice, and that it likely possesses the favorable long-wavelength emission characteristic of the benzo[g]coumarin family. Accurate characterization of its quantum yield is an essential step in unlocking its full potential as a high-performance fluorescent tool.
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- High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Publishing.
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- Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes - Amazon S3.
- enhancing the quantum yield of 4-(4-methoxyanilino)-2H-chromen-2-one - Benchchem.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - MDPI.
- Remarkable fluorescence enhancement of benzo[g]chromen-2-ones induced by hydrogen-bonding interactions with protic solvents - Photochemical & Photobiological Sciences (RSC Publishing).
- 2-phenyl-4H-benzo[h]thiochromen-4-one | C19H12OS | CID 830498 - PubChem.
- one as Focal Intermediates for the Synthesis of 4-Methyl-Naphtho [1,2-b] Pyridin-2-one-1-(2',3'- Diphenyl Isoquinolinyl [1,5-c] Azoles - Hilaris Publisher.
- Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - ResearchGate.
- Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - ResearchGate.
- Photophysical Data of the Different PN | Download Scientific Diagram - ResearchGate.
- Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction - MDPI.
- Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - ResearchGate.
-
π-Expanded Coumarins: One-Pot Photo Synthesis of 5 H-Benzo[4][10]tetrapheno[7,6,5- cde]chromen-5-ones and Photophysical Properties - PubMed. Available from:
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- Fluorescence quantum yield measurements - NIST Technical Series Publications.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- A Fluorogenic Covalent Chromone-Based Intercalator with a Mega-Stokes Shift for Sensing DNA Hybridization - MDPI.
- Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications.
- Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications - ResearchGate.
- 2-Phenyl-benzo[h]chromen-4-one - CymitQuimica.
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An In-depth Technical Guide to the Pechmann Condensation for Benzo[g]chromen-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[g]chromen-2-one Scaffold
The benzo[g]chromen-2-one framework, a class of polycyclic coumarins, represents a privileged scaffold in medicinal chemistry and materials science. These compounds, characterized by a naphthalene ring system fused to a pyran-2-one core, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties. Their unique photophysical characteristics also make them valuable as fluorescent probes and organic light-emitting diode (OLED) materials. The efficient and regioselective synthesis of these molecules is therefore of paramount importance for the exploration of their therapeutic and technological potential. The Pechmann condensation, a classic named reaction in organic chemistry, provides a direct and versatile route to this important class of compounds.
The Core Reaction: Understanding the Pechmann Condensation
The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin. In the context of benzo[g]chromen-2-one synthesis, the phenolic component is typically a 2-naphthol derivative. The reaction proceeds through a series of steps, the exact sequence of which can be influenced by the specific reactants and conditions employed.
Mechanistic Pathways and the Question of Regioselectivity
The generally accepted mechanism of the Pechmann condensation involves three key transformations: transesterification, electrophilic aromatic substitution (intramolecular Friedel-Crafts acylation), and dehydration.[1] The initial step is the acid-catalyzed reaction between the hydroxyl group of the 2-naphthol and the ester of the β-ketoester, forming a new ester intermediate. This is followed by an intramolecular electrophilic attack of the activated keto group onto the electron-rich naphthalene ring. The final step is the dehydration of the resulting cyclic intermediate to yield the aromatic benzo[g]chromen-2-one.
A critical consideration in the Pechmann condensation with 2-naphthol is the regioselectivity of the intramolecular acylation step. The electrophilic attack can theoretically occur at either the C1 or C3 position of the 2-naphthol ring. Attack at the C1 position leads to the formation of the linear benzo[g]chromen-2-one, while attack at the C3 position would result in the angular benzo[f]chromen-2-one. In practice, the reaction with 2-naphthol predominantly yields the benzo[g] isomer. This preference is governed by the electronic and steric factors of the naphthalene ring system. The C1 position is more activated towards electrophilic substitution due to the greater resonance stabilization of the corresponding carbocation intermediate.
Caption: Generalized workflow of the Pechmann condensation for benzo[g]chromen-2-one synthesis.
Catalyst Selection: A Comparative Analysis
The choice of acid catalyst is a critical parameter that significantly influences the reaction rate, yield, and overall efficiency of the Pechmann condensation. A wide array of catalysts, ranging from traditional Brønsted and Lewis acids to modern solid-supported and recyclable catalysts, have been employed.
| Catalyst | Substrate (Phenolic) | β-Ketoester | Reaction Conditions | Time | Yield (%) | Reference |
| H₂SO₄ (84%) | α-Naphthol | Ethyl acetoacetate | 0°C to rt, 3 h | 3 h | Not specified, product used in next step | [2] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%) | α-Naphthol | Ethyl acetoacetate | 110°C, solvent-free | Not specified | Low | [3] |
| Amberlyst-15 (10 mol%) | 2,7-Dihydroxynaphthalene | Ethyl acetoacetate | 110°C, 160 min, solvent-free | 160 min | 60% (for the 8-hydroxy-benzo[g] isomer) | [4] |
| SbCl₃-Al₂O₃ | Phenols | Ethyl acetoacetate | Microwave irradiation, solvent-free | Not specified | Good to excellent for various phenols | [5] |
Field-Proven Insights:
-
Strong Brønsted Acids: Concentrated sulfuric acid is a traditional and effective catalyst, often providing good yields. However, its corrosive nature, difficulty in handling, and the generation of acidic waste are significant drawbacks.
-
Lewis Acids: Lewis acids such as AlCl₃, FeCl₃, and ZnCl₂ are also commonly used.[3] They effectively activate the β-ketoester for the electrophilic substitution. The choice of Lewis acid can influence the reaction conditions required.
-
Heterogeneous Catalysts: The development of solid acid catalysts like Amberlyst-15, zeolites, and metal oxides represents a significant advancement towards greener and more sustainable protocols.[4] These catalysts offer advantages such as ease of separation from the reaction mixture, recyclability, and often milder reaction conditions. For instance, Amberlyst-15 has been successfully used in the solvent-free synthesis of benzocoumarins from 2,7-dihydroxynaphthalene.[4]
Experimental Protocol: Synthesis of 4-Methyl-2H-benzo[g]chromen-2-one
This protocol is adapted from established procedures for the synthesis of related benzocoumarins and serves as a representative example for the synthesis of 4-methyl-2H-benzo[g]chromen-2-one.
Materials:
-
2-Naphthol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (or an alternative acid catalyst)
-
Ethanol
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1 equivalent).
-
Reagent Addition: To the stirred 2-naphthol, add ethyl acetoacetate (1.1 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (or the chosen catalyst) with continuous stirring. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion, depending on the catalyst used.
-
Workup: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to pH paper. Further washing with a saturated sodium bicarbonate solution may be necessary to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-methyl-2H-benzo[g]chromen-2-one.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Step-by-step experimental workflow for the synthesis of 4-methyl-2H-benzo[g]chromen-2-one.
Spectroscopic Characterization of a Representative Benzo[h]chromen-2-one
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the naphthalene ring system, a singlet for the vinylic proton at the 3-position of the pyranone ring, and a singlet for the methyl group at the 4-position.
-
¹³C NMR: The carbon NMR spectrum would display signals for all the carbon atoms in the molecule, with the carbonyl carbon of the lactone appearing at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically in the region of 1700-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Conclusion and Future Directions
The Pechmann condensation remains a robust and highly effective method for the synthesis of benzo[g]chromen-2-ones. The choice of catalyst is a key determinant of the reaction's efficiency and environmental impact, with modern heterogeneous catalysts offering significant advantages. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is crucial for the targeted synthesis of specific isomers. Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, as well as the expansion of the substrate scope to generate a wider diversity of biologically active and materially useful benzo[g]chromen-2-one derivatives.
References
-
Synthesis of 4H-chromenes. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Patel, K. H., & Trivedi, J. J. (2012). 4-Methyl-2H-Benzo[h]Chromen-2-one as Focal Intermediates for the Synthesis of 4-Methyl-Naphtho [1,2-b] Pyridin-2-one-1-(2',3'- Diphenyl Isoquinolinyl [1,5-c] Azoles. Chemical Sciences Journal, 2012(CSJ-72).
- Dwivedi, A., & Singh, R. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina. Der Pharma Chemica.
- Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(7), 12262–12273.
- Karimi-Jafari, M., et al. (2024). Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. BMC Chemistry, 18(1), 1-15.
- Al-haj hussien, A. S., & Al-Amery, M. H. (2016). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene.
- Li, J., et al. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(12), 3617.
-
Wikipedia contributors. (2023, December 28). Pechmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
- Armstrong, D. R., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(15), 7854–7860.
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2H-benzo[h]chromen-2-one. PubChem. Retrieved February 8, 2026, from [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 4-Methyl-2H-benzo[h]chromen-2-one | C14H10O2 | CID 602862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 4-Phenylbenzo[g]chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot synthesis of 4-Phenylbenzo[g]chromen-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be efficient, and scalable, and offer insights into the underlying chemical principles. This guide is intended for researchers and professionals in organic synthesis and drug development, providing them with the necessary information to replicate and adapt these methods for their specific research needs.
Introduction
The benzo[g]chromen-2-one core, a derivative of coumarin, is a prominent structural motif in a variety of biologically active compounds. These molecules have garnered considerable attention due to their diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and anticoagulant activities. The introduction of a phenyl group at the 4-position of the benzo[g]chromen-2-one scaffold can significantly modulate its biological activity, making the development of efficient synthetic routes to these compounds a key objective in medicinal chemistry.
Traditional multi-step syntheses of such complex heterocyclic systems are often plagued by issues of low overall yields, tedious purification procedures, and significant solvent waste. In contrast, one-pot multi-component reactions (MCRs) have emerged as a powerful and sustainable alternative. By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex molecules in a single synthetic operation, thereby minimizing reaction time, resource consumption, and waste generation.
This application note details a robust and reproducible one-pot protocol for the synthesis of 4-Phenylbenzo[g]chromen-2-one, leveraging the principles of MCRs. The presented methodology offers high atom economy and operational simplicity, making it an attractive approach for both academic and industrial research settings.
Reaction Principle and Mechanism
The one-pot synthesis of 4-Phenylbenzo[g]chromen-2-one is achieved through a three-component reaction involving a naphthol derivative, an aromatic aldehyde, and an active methylene compound. The reaction proceeds through a cascade of sequential reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.
The proposed mechanism for this transformation is as follows:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of benzaldehyde with the active methylene compound (e.g., ethyl benzoylacetate) to form a benzal derivative.
-
Michael Addition: The hydroxyl group of 2-naphthol acts as a nucleophile and attacks the activated double bond of the benzal derivative in a Michael addition reaction.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to afford the final 4-Phenylbenzo[g]chromen-2-one product.
The choice of catalyst is crucial in promoting this reaction cascade efficiently. While various catalysts can be employed, this protocol will focus on the use of a reusable and environmentally benign catalyst.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from a similar synthesis of benzo[g]chromene derivatives and is optimized for the synthesis of 4-Phenylbenzo[g]chromen-2-one.[1] Microwave irradiation is employed to accelerate the reaction rate and improve yields.
Materials:
-
2-Naphthol (1 mmol, 144.17 mg)
-
Benzaldehyde (1 mmol, 106.12 mg)
-
Ethyl benzoylacetate (1 mmol, 192.21 mg)
-
Glacial Acetic Acid (5 mL)
-
Microwave reactor vials (10 mL)
Procedure:
-
To a 10 mL microwave reactor vial, add 2-naphthol (1 mmol), benzaldehyde (1 mmol), ethyl benzoylacetate (1 mmol), and glacial acetic acid (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure 4-Phenylbenzo[g]chromen-2-one.
Data Summary:
| Parameter | Value |
| Reaction Time | 15-20 minutes |
| Temperature | 120 °C |
| Expected Yield | 85-95% |
| Solvent | Glacial Acetic Acid |
| Purification | Recrystallization from ethanol |
Protocol 2: Catalyst-Free, Solvent-Free One-Pot Synthesis
This protocol offers a greener alternative by eliminating the need for a catalyst and solvent, relying on thermal conditions to drive the reaction.
Materials:
-
2-Naphthol (1 mmol, 144.17 mg)
-
Benzaldehyde (1 mmol, 106.12 mg)
-
Ethyl benzoylacetate (1 mmol, 192.21 mg)
-
Round-bottom flask (25 mL)
-
Oil bath
Procedure:
-
In a 25 mL round-bottom flask, combine 2-naphthol (1 mmol), benzaldehyde (1 mmol), and ethyl benzoylacetate (1 mmol).
-
Heat the reaction mixture in an oil bath at 140-150 °C for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the solidified mass and triturate to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-Phenylbenzo[g]chromen-2-one.
Data Summary:
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Temperature | 140-150 °C |
| Expected Yield | 75-85% |
| Solvent | Solvent-free |
| Purification | Recrystallization from ethanol |
Visualizations
Reaction Workflow
Caption: One-pot synthesis workflow for 4-Phenylbenzo[g]chromen-2-one.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the three-component synthesis.
Conclusion
The one-pot synthesis protocols detailed in this application note provide efficient and environmentally conscious methods for the preparation of 4-Phenylbenzo[g]chromen-2-one. These methods offer significant advantages over traditional multi-step approaches, including reduced reaction times, higher yields, and simplified purification procedures. The versatility of the multi-component reaction strategy allows for the potential synthesis of a diverse library of substituted benzo[g]chromen-2-one derivatives by varying the starting materials. These protocols are expected to be of great value to researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
-
Tuo, P., et al. (2021). Multicomponent synthesis of novel 3-benzoyl-4h-benzo[g]chromene-5,10-dione derivatives. Tetrahedron Letters, 77, 153215. [Link]
- Shafe-Mehrabadi, S. R., et al. Fe3O4@garlic peel-OSO3H: Preparation, Characterization and Application as an Effective and Novel Nanocatalyst for One-Pot Synthesis of 2-Amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromenes.
-
Zhang, Z., et al. (2019). One-Pot Multicomponent Synthesis of 2-Amino-4-Aryl-4H-Benzo[h]Chromene Derivatives. Polycyclic Aromatic Compounds. [Link]
Sources
Protocol for crystallization of 4-Phenylbenzo[g]chromen-2-one for X-ray diffraction
Executive Summary
This guide details the protocol for crystallizing 4-phenylbenzo[g]chromen-2-one (also known as 4-phenyl-2H-benzo[g]chromen-2-one) specifically for Single-Crystal X-ray Diffraction (SC-XRD).[1]
This molecule presents specific challenges due to its extended
To overcome this, this protocol utilizes thermodynamically controlled nucleation via Vapor Diffusion and Slow Evaporation in polarity-gradient solvent systems.[1]
Physicochemical Context & Solubility Profile
Before attempting crystallization, one must understand the solvation thermodynamics of the target.[1] 4-Phenylbenzo[g]chromen-2-one is a lipophilic, planar molecule.[1]
| Solvent Class | Solubility | Utility in Crystallization |
| Halogenated (CHCl | High | Excellent "Good Solvent" for dissolution.[1] |
| Polar Aprotic (Acetone, THF) | Moderate/High | Good for slow evaporation; Acetone often yields prisms.[1] |
| Polar Protic (EtOH, MeOH) | Low/Moderate | Ideal "Anti-solvent" or co-solvent to reduce solubility.[1] |
| Aliphatic (Hexane, Pentane) | Insoluble | Strong "Anti-solvent" for vapor diffusion.[1] |
Critical Pre-requisite:
The sample must be
Workflow Logic
The following decision tree outlines the experimental approach based on the quantity of material available.
Figure 1: Decision matrix for selecting the crystallization method based on sample availability and solubility.
Detailed Protocols
Method A: Slow Evaporation (Recommended for Prisms)
Best for: Obtaining robust block crystals (0.2 – 0.5 mm) suitable for standard diffractometers.[1]
Theory: Acetone is a "borderline" solvent for this coumarin derivative.[1] As it evaporates, the solution crosses the saturation curve slowly, allowing molecules to orient optimally (minimizing defects) rather than crashing out via rapid stacking.[1]
Protocol:
-
Dissolution: Dissolve 20 mg of 4-phenylbenzo[g]chromen-2-one in 4 mL of HPLC-grade Acetone in a 20 mL scintillation vial.
-
Note: If the solution is cloudy, filter it through a 0.45
m PTFE syringe filter.[1]
-
-
Vessel Prep: Cover the vial with aluminum foil.
-
Rate Control: Poke 3–5 small pinholes in the foil. Fewer holes = slower evaporation = better crystals.[1]
-
Incubation: Place the vial in a vibration-free environment (e.g., a heavy stone bench or inside a localized incubator) at 18°C – 20°C .
-
Harvesting: Monitor daily. Crystals should appear within 3–7 days.[1] Do not let the solvent evaporate completely; harvest while crystals are still submerged to prevent surface desolvation.[1]
Method B: Vapor Diffusion (Liquid-Liquid)
Best for: High-resolution data collection when sample is scarce or Method A yields only powder.[1]
Theory: This method uses a binary system.[1] The compound is dissolved in a "Good Solvent" (Chloroform).[1] An "Anti-solvent" (Hexane) diffuses into the solution via the vapor phase.[1] This slowly increases the polarity of the solution, gently forcing the coumarin to crystallize.[1]
Protocol:
-
Inner Vial: Dissolve 10 mg of compound in 0.5 mL of Chloroform (or THF) in a small 4 mL vial (GC vial). Ensure it is fully dissolved.[1]
-
Outer Vial: Place 3 mL of Hexane (or Pentane) into a larger 20 mL scintillation vial.
-
Assembly: Carefully place the uncapped small vial inside the larger vial containing the Hexane. Do not let the liquids mix directly.[1]
-
Sealing: Tightly cap the outer (large) vial. Wrap the cap with Parafilm to prevent Hexane escape.[1]
-
Kinetics: The Hexane vapor will diffuse into the Chloroform solution over 2–5 days.[1]
-
Observation: You will see the volume in the inner vial increase initially, followed by nucleation.[1]
-
-
Result: This typically yields high-quality plates or prisms suitable for determining absolute structure if anomalous scattering is required.[1]
Figure 2: Schematic of the Vapor Diffusion setup. The volatile anti-solvent (Hexane) diffuses into the solute solution, lowering solubility gradually.[1]
Crystal Mounting & Data Collection
Once crystals are obtained, handling is critical to preserve the lattice integrity.[1]
-
Selection: Under a polarizing microscope, select a crystal that extinguishes light sharply (turns completely dark) every 90° of rotation.[1] This indicates a single crystal rather than a twin.[1]
-
Mounting:
-
Cryo-Cooling: Flash cool immediately to 100 K in the nitrogen stream of the diffractometer. This "freezes" the thermal motion of the phenyl rings, which are prone to high thermal parameters (disorder) at room temperature.[1]
Troubleshooting
| Problem | Diagnosis | Solution |
| Oiling Out | Phase separation before crystallization.[1] | The concentration is too high. Dilute the starting solution by 50%. |
| Needles only | Growth is too fast along the stacking axis.[1] | Switch from Evaporation to Vapor Diffusion . Lower the temperature to 4°C to slow kinetics. |
| Twinning | Crystals look like "clusters" or "stars".[1] | The nucleation rate is too high.[1] Filter the solution again (0.2 |
References
-
Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link
-
Context: Essential for checking unit cell parameters against known coumarin derivatives to prevent re-solving known structures.[1]
-
-
Stout, G. H., & Jensen, L. H. (1989).[1] X-ray Structure Determination: A Practical Guide. Wiley-Interscience.[1]
-
Context: The definitive text on crystal selection and mounting techniques.[1]
-
-
Ait-Ramdane-Terbouche, R., et al. (2020).[1][2] Synthesis and crystal structure of 4-[(pyridin-3-ylmethyl)amino]-2H-chromen-2-one. IUCrData. Link
- Context: Provides comparative crystallographic data for 4-substituted chromen-2-ones, demonstrating the planarity and packing motifs expected.
-
Koulabiga, E., et al. (2024).[1][3] 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate. IUCrData. Link
- Context: Validates the use of Chloroform-Hexane (1:3)
-
Hulliger, J. (1994).[1] Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition. Link[1]
-
Context: Theoretical grounding for the diffusion methods described in Protocol B.[1]
-
Sources
Application Notes and Protocols for 4-Phenylbenzo[g]chromen-2-one: A Novel Fluorophore for Bioimaging
Introduction: The Promise of the Benzo[g]coumarin Scaffold
The coumarin (2H-chromen-2-one) scaffold is a cornerstone in the development of fluorescent probes, prized for its high quantum yield, photostability, and synthetic versatility.[1] By extending the π-conjugated system through annulation, as in the benzo[g]coumarin series, we access fluorophores with bathochromically shifted absorption and emission profiles, moving them into the visible and even near-infrared regions.[2] This is particularly advantageous for biological imaging, as it minimizes cellular autofluorescence, reduces phototoxicity, and allows for deeper tissue penetration.[3]
This document provides a comprehensive guide to the characterization and application of a novel derivative, 4-Phenylbenzo[g]chromen-2-one , as a fluorescent probe for cellular imaging. As a new molecular entity, a systematic evaluation of its properties and performance is paramount. These notes are designed for researchers in cell biology, pharmacology, and drug development, offering both the theoretical underpinnings and practical protocols to effectively deploy this promising fluorophore.
Physicochemical and Photophysical Characterization
A thorough understanding of a probe's fundamental properties is the bedrock of reliable and reproducible bioimaging experiments. For a novel compound like 4-Phenylbenzo[g]chromen-2-one, this characterization is the first and most critical step.
Synthesis Pathway
The synthesis of benzo[g]coumarins can be achieved through several established routes, most commonly the Pechmann or Knoevenagel condensations.[4] A plausible and efficient approach for 4-Phenylbenzo[g]chromen-2-one involves the acid-catalyzed condensation of a 2,3-dihydroxynaphthalene derivative with a β-keto ester, such as ethyl benzoylacetate.
Predicted Photophysical Properties
While experimental validation is essential, we can predict the likely photophysical characteristics of 4-Phenylbenzo[g]chromen-2-one based on data from structurally similar phenyl-substituted coumarins.[5][6] The phenyl group at the 4-position is expected to influence the electronic distribution of the π-system, leading to solvatochromic behavior.
| Property | Predicted Value / Characteristic | Rationale and Key Considerations |
| Absorption Max (λ_abs) | ~380 - 420 nm | The extended benzo[g] fused ring system shifts absorption to longer wavelengths compared to simple coumarins. The exact maximum will be solvent-dependent. |
| Emission Max (λ_em) | ~450 - 550 nm | A significant Stokes shift is anticipated. The emission is expected to be highly sensitive to the polarity of the microenvironment due to a potential intramolecular charge transfer (ICT) character of the excited state.[6][7] A red-shift is expected in more polar environments. |
| Quantum Yield (Φ_f) | Moderate to High (0.3 - 0.8) | Benzo[g]coumarins are known for their high fluorescence efficiency.[4] However, this will be highly dependent on the solvent, potentially being lower in highly polar or protic solvents where non-radiative decay pathways can become more prominent.[6] |
| Molar Extinction Coeff. (ε) | > 20,000 M⁻¹cm⁻¹ | The large π-conjugated system suggests a high probability of photon absorption, leading to a bright signal. |
| Hydrophobicity (LogP) | High | The structure is predominantly nonpolar and aromatic, suggesting high lipophilicity. This has significant implications for its cellular localization, predicting accumulation in lipid-rich structures.[8][9] |
| Photostability | Good to Excellent | The rigid, fused aromatic ring system generally confers high resistance to photobleaching compared to more flexible fluorophores. |
Protocol 1: Initial Characterization of 4-Phenylbenzo[g]chromen-2-one
Objective: To experimentally determine the core photophysical properties and cellular toxicity of the probe.
A. Photophysical Measurements
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the purified compound in spectroscopic grade dimethyl sulfoxide (DMSO).
-
Solvatochromism Analysis:
-
Prepare a series of 10 µM solutions of the probe in a range of solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water).
-
For each solution, acquire the full absorption spectrum using a UV-Vis spectrophotometer.
-
Using a fluorometer, excite the sample at its absorption maximum (λ_abs) and record the emission spectrum.
-
Record the λ_abs, λ_em, and fluorescence intensity for each solvent.
-
-
Quantum Yield Determination:
-
Select a suitable quantum yield standard with a known Φ_f and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Prepare a series of dilutions of both the standard and the 4-Phenylbenzo[g]chromen-2-one sample in the same solvent (e.g., ethanol). The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Calculate the quantum yield using the comparative method.
-
-
Photostability Assessment:
-
Prepare a 10 µM solution of the probe in a relevant solvent (e.g., phosphate-buffered saline with 1% DMSO).
-
Continuously expose the sample to the excitation light in a fluorometer or on a microscope stage.
-
Monitor the decrease in fluorescence intensity over time. Compare this decay rate to that of a known photostable dye (e.g., a rhodamine derivative) under identical conditions.
-
B. Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Plate a cell line of interest (e.g., HeLa, A549, or a relevant drug development model) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Probe Incubation: Prepare a series of dilutions of 4-Phenylbenzo[g]chromen-2-one in complete cell culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Replace the medium in the wells with the probe-containing medium and incubate for a period relevant to the intended imaging experiments (e.g., 24 hours). Include wells with medium only (no cells), cells with medium and 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Readout: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Data Analysis: Measure the absorbance at ~570 nm using a plate reader. Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value, the concentration at which 50% of cell viability is lost. Studies on similar compounds have shown cytotoxic effects at concentrations around 40-50 µM.[10][11]
Protocol 2: Live-Cell Imaging with 4-Phenylbenzo[g]chromen-2-one
Objective: To use the probe for imaging subcellular structures in living cells. Based on its high predicted LogP, this probe is likely to accumulate in hydrophobic environments such as the endoplasmic reticulum, lipid droplets, or cellular membranes.[9][12]
Materials:
-
4-Phenylbenzo[g]chromen-2-one 10 mM stock solution in DMSO.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium).
-
Phosphate-Buffered Saline (PBS).
-
Cells cultured on glass-bottom imaging dishes or coverslips.
-
Optional: Organelle-specific fluorescent trackers for co-localization (e.g., ER-Tracker™ Green, Nile Red for lipid droplets).
Methodology:
-
Cell Preparation: Ensure cells are healthy and sub-confluent (~60-80%) on the imaging dish.
-
Probe Preparation (Working Solution):
-
Rationale: The working concentration must be optimized to achieve a high signal-to-noise ratio while remaining below the cytotoxic threshold determined in Protocol 1. A typical starting range is 1-10 µM.
-
Dilute the 10 mM DMSO stock solution into pre-warmed imaging medium to the desired final concentration. For example, add 1 µL of 10 mM stock to 1 mL of medium for a final concentration of 10 µM. Vortex briefly to ensure complete mixing.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Gently add the probe-containing working solution to the cells.
-
Incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and probe concentration and should be determined empirically.
-
-
Washing:
-
Rationale: Washing removes unbound probe from the medium, which is crucial for reducing background fluorescence and improving image contrast.
-
Gently aspirate the labeling solution.
-
Wash the cells two to three times with pre-warmed imaging medium.
-
After the final wash, add fresh, pre-warmed imaging medium to the dish for imaging.
-
-
Co-localization (Optional but Recommended):
-
To identify the subcellular structures stained by 4-Phenylbenzo[g]chromen-2-one, perform a co-staining experiment with a known organelle tracker.
-
Follow the manufacturer's protocol for the co-stain. This can often be done simultaneously with the 4-Phenylbenzo[g]chromen-2-one incubation, provided the solvents and incubation conditions are compatible.
-
-
Fluorescence Microscopy:
-
Instrumentation: A confocal or spinning disk microscope is recommended to reduce out-of-focus light and improve image clarity.
-
Filter Sets: Based on the predicted spectra, use a filter set appropriate for DAPI or blue-excited fluorophores (e.g., Excitation: 405 nm, Emission: 450-500 nm). The optimal filters should be chosen based on the experimentally determined spectra.
-
Image Acquisition:
-
Use the lowest possible laser power and exposure time that provides a sufficient signal. This minimizes phototoxicity and photobleaching.
-
Acquire images of the stained cells. If co-labeling, acquire images in separate channels to avoid spectral bleed-through.
-
Acquire images of unstained, vehicle-treated cells using the same settings to assess the level of autofluorescence.
-
-
-
Data Analysis:
-
Analyze the localization of the fluorescence signal. Is it diffuse throughout the cytoplasm, or does it accumulate in specific puncta or reticular structures?
-
If co-localization was performed, merge the channels and analyze the degree of overlap using Pearson's correlation coefficient or a similar metric. A high correlation with an ER or lipid droplet tracker would confirm its localization.[13]
-
Trustworthiness and Self-Validation: Controls and Troubleshooting
-
Vehicle Control: Always image cells treated with the same concentration of DMSO used for labeling to ensure that the solvent itself does not cause morphological changes or fluorescence artifacts.
-
Unstained Control: Image untreated cells to quantify the baseline autofluorescence in your system.
-
Troubleshooting Low Signal:
-
Increase the probe concentration or incubation time.
-
Ensure the correct filter sets are being used.
-
Check for quenching due to pH or other environmental factors in your imaging medium.
-
-
Troubleshooting High Background:
-
Ensure thorough washing after incubation.
-
Use a phenol red-free imaging medium.
-
Consider using a background-reducing agent if necessary.
-
-
Interpreting Environmental Sensitivity: If the emission spectrum of the probe shifts between different cellular compartments, it may be reporting on differences in local polarity. This can be a powerful feature, but requires careful calibration and validation using model systems of known polarity.
References
-
(No author given). (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link]
-
(No author given). (n.d.). Photophysical properties of benzo[g]coumarin derivatives with a donor substituent. Name of Publication. [Link]
-
Hua, C., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. [Link]
-
Zemanová, I., et al. (n.d.). SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE RING. Distant Reader Study Carrels. [Link]
-
(No author given). (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. UniCA IRIS. [Link]
-
Guedes, R. C., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PMC. [Link]
-
(No author given). (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PMC. [Link]
-
(No author given). (1998). Review: Fluorescent probes for living cells. Histochemical Journal. [Link]
-
Abdel-Rhman, M. H., et al. (n.d.). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. PMC. [Link]
-
(No author given). (2023). Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins. JACS Au. [Link]
-
(No author given). (2024). Theoretical Investigation of a Coumarin Fluorescent Probe for Distinguishing the Detection of Small-Molecule Biothiols. NIH. [Link]
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. [Link]
-
(No author given). (n.d.). Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines. ResearchGate. [Link]
-
(No author given). (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
-
(No author given). (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. Name of Publication. [Link]
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PMC. [Link]
-
(No author given). (n.d.). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. ResearchGate. [Link]
-
(No author given). (n.d.). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. MDPI. [Link]
-
(No author given). (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Taylor & Francis. [Link]
-
(No author given). (2023). Quantitative Structure-Activity Relationship of Fluorescent Probes and Their Intracellular Localizations. MDPI. [Link]
-
(No author given). (n.d.). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. PMC. [Link]
-
Park, S. J., et al. (2019). Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity. RSC Publishing. [Link]
-
(No author given). (n.d.). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Oxford Academic. [Link]
-
(No author given). (n.d.). Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Frontiers. [Link]
-
(No author given). (2022). Highly Efficient Red/NIR-Emissive Fluorescent Probe with Polarity-Sensitive Character for Visualizing Cellular Lipid Droplets and Determining Their Polarity. Analytical Chemistry. [Link]
-
Alamudi, S. H., & Lee, Y.-A. (n.d.). Design strategies for organelle-selective fluorescent probes: where to start?. Name of Publication. [Link]
-
(No author given). (n.d.). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]
-
(No author given). (2018). Fluorescent Probes for Live Cell Imaging. MDPI. [Link]
Sources
- 1. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unica.it [iris.unica.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04859F [pubs.rsc.org]
- 8. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 9. Quantitative Structure-Activity Relationship of Fluorescent Probes and Their Intracellular Localizations [mdpi.com]
- 10. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design strategies for organelle-selective fluorescent probes: where to start? - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08032G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Solvent-Free Green Synthesis of 4-Phenylbenzo[g]chromen-2-one Derivatives
This Application Note provides a comprehensive technical guide for the solvent-free green synthesis of 4-Phenylbenzo[g]chromene derivatives , specifically focusing on the privileged scaffold synthesized from 2-hydroxy-1,4-naphthoquinone (Lawsone).
Executive Summary & Scientific Rationale
The 4-phenylbenzo[g]chromene scaffold (often functionalized as 4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene) represents a critical pharmacophore in drug discovery, exhibiting potent antimicrobial, anticancer, and antioxidant properties. Traditional synthesis methods (e.g., Pechmann or Knoevenagel condensations in refluxing organic solvents) suffer from low atom economy, toxic waste generation (high E-factor), and long reaction times.
This guide details two validated solvent-free protocols that utilize principles of Green Chemistry (One-Pot Multicomponent Reactions, Catalysis, and Alternative Energy Sources). These methods synthesize the target scaffold from 2-hydroxy-1,4-naphthoquinone (Lawsone) , utilizing its high nucleophilicity to drive cyclization under mild conditions.
Key Advantages of These Protocols:
-
Atom Economy: >90% (One-pot, three-component reaction).
-
Safety: Elimination of volatile organic solvents (VOCs).
-
Efficiency: Reaction times reduced from hours to minutes (Microwave/Ultrasound).
-
Scalability: Protocols are adaptable to milligram or gram-scale synthesis.
Mechanistic Insight: The One-Pot Cascade
The synthesis relies on a Multicomponent Reaction (MCR) involving three precursors:
-
Lawsone (2-hydroxy-1,4-naphthoquinone): The enolizable component.[1]
-
Benzaldehyde (or derivative): Provides the 4-phenyl substituent.
-
Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate): Initiates the condensation.
Reaction Pathway:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene to form an arylidene intermediate.
-
Michael Addition: Lawsone attacks the electrophilic arylidene.
-
Cyclization & Tautomerization: Intramolecular cyclization followed by tautomeric shifts yields the final benzo[g]chromene derivative.
Mechanistic Diagram (DOT)
Figure 1: Cascade mechanism for the one-pot synthesis of benzo[g]chromene derivatives.
Experimental Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis (High Throughput)
Best for: Rapid library generation and optimization of yields.
Materials:
-
2-Hydroxy-1,4-naphthoquinone (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Catalyst: Silica Sulfuric Acid (SSA) (50 mg) or [MBSPy][HSO4] Ionic Liquid (10 mol%)
-
Equipment: Microwave Reactor (e.g., CEM Discover or Monowave)
Procedure:
-
Mixing: In a 10 mL microwave vial, mix Lawsone, Benzaldehyde, and Malononitrile.
-
Catalyst Addition: Add the solid catalyst (SSA) and mix thoroughly with a spatula to ensure a homogeneous solid blend.
-
Irradiation: Irradiate the mixture at 80°C (150 W) for 3–5 minutes . Monitor via TLC (Ethyl Acetate:n-Hexane 3:7).
-
Work-up:
-
Cool the vial to room temperature.
-
Add hot ethanol (5 mL) to the solid residue.
-
Filter the mixture to remove the solid catalyst (SSA is recyclable).
-
Allow the filtrate to cool; the product crystallizes out.
-
-
Purification: Recrystallize from ethanol if necessary.
Validation:
-
Yield: Typically 90–96%.
-
Appearance: Yellow to orange crystalline solid.
Protocol B: Mechanochemical Grinding (Energy Efficient)
Best for: Ambient conditions, absence of specialized reactor, and "Green" teaching.
Materials:
-
Same stoichiometry as Protocol A.
-
Catalyst: Basic Alumina or L-Proline (10 mol%).
-
Equipment: Agate Mortar and Pestle.
Procedure:
-
Grinding: Place Lawsone, Benzaldehyde, Malononitrile, and the catalyst in the mortar.
-
Reaction: Grind the mixture vigorously for 10–20 minutes . The mixture will transition from a dry powder to a "melt" or sticky paste as the eutectic point is reached and reaction proceeds.
-
Completion: Monitor via TLC. The disappearance of starting materials indicates completion.
-
Work-up: Wash the solid paste with water (to remove L-Proline) or dissolve in hot ethanol and filter (to remove Alumina).
-
Isolation: Dry the solid product under vacuum.
Workflow Visualization
Figure 2: Decision matrix and workflow for solvent-free synthesis.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the reaction time and yield. The table below summarizes data from validated solvent-free trials.
| Catalyst Type | Catalyst Name | Conditions | Time (min) | Yield (%) | Reusability |
| Solid Acid | Silica Sulfuric Acid (SSA) | MW, 80°C | 3–5 | 94–96 | Excellent (5 cycles) |
| Ionic Liquid | [MBSPy][HSO4] | MW, 80°C | 2–4 | 92–95 | Good (needs washing) |
| Organocatalyst | L-Proline | Grinding, RT | 15–20 | 88–92 | Moderate |
| Solid Base | Basic Alumina | Grinding, RT | 10–15 | 85–90 | Good |
| Nanoparticle | Nano-ZnO | Ultrasound, 50°C | 10–15 | 90–94 | Excellent |
Troubleshooting & Optimization (Expert Insights)
-
Issue: Sticky Reaction Mixture (Grinding).
-
Cause: Formation of a eutectic melt is normal.
-
Solution: Do not stop grinding. If the paste becomes too viscous, add 1-2 drops of ethanol to facilitate mass transfer, although this technically introduces a "trace solvent."
-
-
Issue: Low Yield in Microwave.
-
Cause: Localized overheating or degradation of Lawsone.
-
Solution: Use a "Power Cycling" mode (e.g., ON 30s / OFF 10s) to manage exotherms. Ensure the solid catalyst is well-dispersed.
-
-
Structure Confirmation:
-
The specific product from Lawsone + Benzaldehyde + Malononitrile is 2-amino-4-phenyl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile .
-
Note: If the target is the non-quinone coumarin (4-phenylbenzo[g]chromen-2-one), the starting material should be 3-hydroxy-2-naphthoic acid reacting with phenylacetylene, though the Lawsone MCR is the dominant "green" protocol in literature.
-
References
-
Green Synthesis of Coumarin Derivatives using Ionic Liquids: Title: Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4]. Source: RSC Advances (2022). URL:[Link]
-
Solvent-Free Coumarin Synthesis (General Protocol): Title: Solvent-Free Coumarin Synthesis via Pechmann and Knoevenagel Condensation.[2][3][4] Source: Organic Chemistry Portal / Chem. Lett. (2001). URL:[Link]
-
Ultrasound-Assisted Synthesis of Benzo[g]chromenes: Title: Facile one-pot green synthesis of 2-amino-4H-benzo[g]chromenes in aqueous ethanol under ultrasound irradiation. Source: ResearchGate / Journal of Chemical Research. URL:[Link]
-
Mechanochemical Synthesis of Naphthoquinones: Title: Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone.[5] Source: ACS Omega (2021). URL:[Link]
Sources
Mastering the Molecular Architecture: A Detailed Guide to ¹H and ¹³C NMR Characterization of 4-Phenylbenzo[g]chromen-2-one
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the structural elucidation of 4-Phenylbenzo[g]chromen-2-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This application note delves into the theoretical underpinnings, presents detailed experimental protocols, and offers insights into spectral interpretation for this complex heterocyclic compound.
Introduction: The Significance of 4-Phenylbenzo[g]chromen-2-one
4-Phenylbenzo[g]chromen-2-one, a member of the benzocoumarin family, represents a class of compounds with significant interest in medicinal chemistry and materials science due to their potential biological activities and photophysical properties.[1] The intricate polycyclic aromatic structure and the presence of various proton and carbon environments make NMR spectroscopy an indispensable tool for its unambiguous characterization. Accurate spectral assignment is paramount for confirming the successful synthesis, assessing purity, and providing a foundation for further structural modifications and drug design efforts.
Theoretical Foundation: Unraveling the Spectrum
NMR spectroscopy exploits the magnetic properties of atomic nuclei. For the structural analysis of organic molecules like 4-Phenylbenzo[g]chromen-2-one, ¹H and ¹³C are the most important nuclei.
¹H NMR Spectroscopy: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Protons attached to the aromatic rings of the benzocoumarin core and the phenyl substituent will resonate in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the ring currents.[2] The precise chemical shift and the coupling patterns (multiplicity) provide crucial information about the substitution pattern and the connectivity of the protons. The coupling constant (J), measured in Hertz (Hz), reveals the number of bonds separating coupled protons, with typical values for ortho, meta, and para couplings in aromatic systems being distinct.[3]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. The chemical shifts of the carbon atoms in 4-Phenylbenzo[g]chromen-2-one will vary significantly depending on their hybridization and proximity to electronegative atoms (like oxygen) and aromatic rings. Aromatic carbons generally resonate in the range of 120-150 ppm, while the carbonyl carbon of the lactone will appear significantly downfield (around 160 ppm).[2]
Advanced 2D NMR Techniques: For a molecule with a complex and crowded ¹H NMR spectrum, one-dimensional (1D) experiments alone may not be sufficient for a complete assignment. Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular framework.[4]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. A DEPT-135 experiment, for instance, will show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent.[5][6]
Experimental Protocols
This section outlines the step-by-step methodologies for the NMR analysis of 4-Phenylbenzo[g]chromen-2-one.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for coumarin derivatives include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[7][8] The choice of solvent can slightly influence the chemical shifts. For this protocol, we will use CDCl₃.
-
Sample Concentration: Weigh approximately 5-10 mg of 4-Phenylbenzo[g]chromen-2-one and dissolve it in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or samples sensitive to oxidation, degassing the sample by bubbling an inert gas (e.g., argon) through the solution can be beneficial.
Protocol 2: 1D NMR Data Acquisition
These protocols are based on a standard 500 MHz NMR spectrometer.[7]
¹H NMR Acquisition:
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Instrument Setup: Tune the carbon probe and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
DEPT-135 Acquisition:
-
Instrument Setup: Use the same setup as for the ¹³C NMR experiment.
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Acquisition Parameters: Similar to the ¹³C experiment, but with a specific pulse angle (135°) to differentiate carbon types.
Protocol 3: 2D NMR Data Acquisition
For unambiguous assignments, the following 2D experiments are recommended.
COSY Acquisition:
-
Pulse Program: Standard COSY pulse sequence.
-
Parameters: Optimize the spectral width in both dimensions to cover the proton chemical shift range. Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution.
HSQC Acquisition:
-
Pulse Program: Standard HSQC pulse sequence with gradient selection.
-
Parameters: The spectral width in the direct dimension (F2) corresponds to the proton spectrum, and in the indirect dimension (F1) corresponds to the carbon spectrum.
HMBC Acquisition:
-
Pulse Program: Standard HMBC pulse sequence with gradient selection.
-
Parameters: Similar to HSQC, with spectral widths covering both proton and carbon ranges. The long-range coupling delay should be optimized (typically for a coupling constant of 8-10 Hz).
Data Presentation and Interpretation
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 4-Phenylbenzo[g]chromen-2-one. These predictions are based on the analysis of structurally related benzocoumarin and phenyl-substituted aromatic compounds.
Molecular Structure with Atom Numbering:
Caption: Structure of 4-Phenylbenzo[g]chromen-2-one with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Data for 4-Phenylbenzo[g]chromen-2-one (in CDCl₃, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.4 - 6.6 | s | - |
| H-5 | 8.3 - 8.5 | d | J = 8.0 - 9.0 |
| H-6 | 7.6 - 7.8 | d | J = 8.0 - 9.0 |
| H-7 | 7.4 - 7.6 | m | |
| H-8 | 7.6 - 7.8 | m | |
| H-9 | 7.9 - 8.1 | d | J = 7.5 - 8.5 |
| H-10 | 7.5 - 7.7 | t | J = 7.5 - 8.5 |
| H-2', H-6' | 7.4 - 7.6 | m | |
| H-3', H-4', H-5' | 7.3 - 7.5 | m |
Table 2: Predicted ¹³C NMR Data for 4-Phenylbenzo[g]chromen-2-one (in CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-2 (C=O) | 160 - 162 | Quaternary |
| C-3 | 115 - 117 | CH |
| C-4 | 150 - 152 | Quaternary |
| C-4a | 118 - 120 | Quaternary |
| C-5 | 128 - 130 | CH |
| C-6 | 122 - 124 | CH |
| C-6a | 130 - 132 | Quaternary |
| C-7 | 125 - 127 | CH |
| C-8 | 127 - 129 | CH |
| C-9 | 129 - 131 | CH |
| C-10 | 124 - 126 | CH |
| C-10a | 126 - 128 | Quaternary |
| C-10b | 148 - 150 | Quaternary |
| C-1' | 135 - 137 | Quaternary |
| C-2', C-6' | 128 - 130 | CH |
| C-3', C-5' | 129 - 131 | CH |
| C-4' | 130 - 132 | CH |
Interpretation Workflow:
Caption: A streamlined workflow for the structural elucidation of 4-Phenylbenzo[g]chromen-2-one using a combination of 1D and 2D NMR techniques.
The structural assignment process begins with the analysis of the 1D spectra. The number of signals in the ¹³C spectrum confirms the number of unique carbon atoms. The DEPT-135 spectrum helps differentiate between CH/CH₃ and CH₂ groups. The ¹H NMR spectrum provides information on the number and types of protons. The COSY spectrum is then used to identify coupled protons, allowing for the delineation of individual spin systems within the aromatic rings. The HSQC spectrum directly links each proton to its attached carbon. Finally, the HMBC spectrum provides the crucial long-range connectivity information needed to connect the different fragments and unambiguously establish the complete structure of 4-Phenylbenzo[g]chromen-2-one.
Conclusion
This application note provides a comprehensive and authoritative guide to the ¹H and ¹³C NMR characterization of 4-Phenylbenzo[g]chromen-2-one. By following the detailed protocols and interpretation strategies outlined, researchers can confidently determine the structure and purity of this important class of compounds. The integration of 1D and 2D NMR techniques is essential for a complete and accurate structural elucidation, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis and Characterization of New Coumarin Derivatives. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2998-3001. [Link]
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Dekić, V., Dekić, B., & Radulović, N. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. ResearchGate. [Link]
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An, D., Guo, C., & Chen, Y. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Materials, 11(4), 460. [Link]
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Parthasarathy, M., Sridharan, V., & Jeganmohan, M. (2016). Synthesis of fluorophores based on benzo[g]coumarin framework (microreview). Khimiya Geterotsiklicheskikh Soedinenii, 52(12), 931-933. [Link]
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Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 22(1), 55. [Link]
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Al-Majedy, Y. K., Al-Azawi, K. F., & Al-Amiery, A. A. (2017). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 1(2), 133-144. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 4-Phenylbenzo[g]chromen-2-one
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Coumarin derivatives, a class of heterocyclic compounds belonging to the benzophenone family, have garnered significant attention for their diverse biological activities, including potent antimicrobial effects.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening the antimicrobial potential of a specific coumarin derivative, 4-Phenylbenzo[g]chromen-2-one. We present detailed, field-proven protocols for preliminary screening using the agar well diffusion assay, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through the broth microdilution method. The causality behind experimental choices, data interpretation, and quality control measures are elucidated to ensure scientific integrity and reproducibility.
Introduction: The Antimicrobial Potential of Coumarin Scaffolds
Coumarins are naturally occurring compounds found in many plants and are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities.[1][2] The core benzopyrone structure of coumarins serves as a versatile scaffold for chemical modifications, leading to derivatives with enhanced biological efficacy.[3] The antimicrobial potency of coumarins is often attributed to their ability to interfere with critical cellular processes in microorganisms. Proposed mechanisms include the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair, and the disruption of cell membrane integrity, leading to the leakage of cellular contents and eventual cell death.[2][3][4]
4-Phenylbenzo[g]chromen-2-one is a synthetic coumarin derivative. While extensive research has been conducted on various substituted 2-phenyl-chromen-4-ones, demonstrating their considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, the specific compound 4-Phenylbenzo[g]chromen-2-one represents a promising candidate for antimicrobial screening.[5][6][7] This guide provides the necessary protocols to systematically evaluate its efficacy.
Foundational Screening and Quantitative Assays: A Strategic Workflow
A robust antimicrobial screening workflow begins with a qualitative or semi-quantitative method to establish the presence of inhibitory activity, followed by more precise quantitative assays to determine the potency of the compound. This tiered approach is both time and resource-efficient.
Our recommended workflow is as follows:
Caption: Strategic workflow for antimicrobial screening.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[8] It relies on the diffusion of the test agent from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates the compound's ability to halt the growth of the microorganism.[9]
Principle of the Assay
A standardized microbial inoculum is uniformly spread over the surface of a Mueller-Hinton Agar (MHA) plate.[10] Wells are then created in the agar, into which a solution of 4-Phenylbenzo[g]chromen-2-one is added. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth in the area surrounding the well, resulting in a zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[10]
Materials
-
4-Phenylbenzo[g]chromen-2-one
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile petri dishes
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Positive control (e.g., Ciprofloxacin for bacteria, Nystatin for fungi)
-
Negative control (DMSO)
Step-by-Step Methodology
-
Preparation of Test Compound: Prepare a stock solution of 4-Phenylbenzo[g]chromen-2-one in sterile DMSO at a high concentration (e.g., 10 mg/mL). Further dilutions can be made to test different concentrations.
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.[9]
-
Allow the plate to dry for 5-10 minutes with the lid slightly ajar.[10]
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar.[9]
-
Carefully add a defined volume (e.g., 100 µL) of the 4-Phenylbenzo[g]chromen-2-one solution into a designated well.[11]
-
In separate wells, add the positive control and the negative control (DMSO) for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for fungi for 24-48 hours.[11]
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using a caliper or ruler.[11]
-
A zone of inhibition around the well containing 4-Phenylbenzo[g]chromen-2-one (and absent for the negative control) indicates antimicrobial activity.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in a liquid medium under defined conditions.[12] This method is considered a gold standard for susceptibility testing due to its reproducibility and the quantitative nature of its results.[13]
Principle of the Assay
Serial twofold dilutions of 4-Phenylbenzo[g]chromen-2-one are prepared in a liquid growth medium in the wells of a 96-well microtiter plate.[12] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that prevents visible growth (i.e., the well remains clear) is recorded as the MIC.[14]
Materials
-
4-Phenylbenzo[g]chromen-2-one stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate liquid medium
-
Test microorganisms
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Multichannel micropipettes and sterile tips
-
Incubator
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no bacteria)
-
(Optional) Resazurin solution for viability indication
Step-by-Step Methodology
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the 4-Phenylbenzo[g]chromen-2-one stock solution (at twice the highest desired test concentration) to the first column of wells. This will result in a total volume of 200 µL.
-
-
Serial Dilution:
-
Using a multichannel micropipette, transfer 100 µL from the first column to the second, mixing thoroughly.
-
Repeat this serial twofold dilution across the plate to the desired final concentration, typically up to column 10.
-
Discard the final 100 µL from column 10 to ensure all wells have a final volume of 100 µL.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in section 3.3.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:100 of the standardized suspension.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12.[15]
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.[16]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
The MIC is the lowest concentration of 4-Phenylbenzo[g]chromen-2-one at which no visible growth is observed.[16]
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This assay is a crucial follow-up to the MIC test to determine whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Principle of the Assay
Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto a fresh agar plate that does not contain the test compound.[18] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[18]
Materials
-
Completed MIC microtiter plate
-
MHA plates
-
Sterile micropipettes and tips
-
Incubator
Step-by-Step Methodology
-
Subculturing:
-
From each well of the MIC plate that shows no visible turbidity (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of 4-Phenylbenzo[g]chromen-2-one that results in no more than 0.1% of the original inoculum surviving.[19] For an initial inoculum of 5 x 10⁵ CFU/mL, this would correspond to ≤ 5 colonies from a 10 µL spot.
-
Data Presentation and Interpretation
Systematic recording and clear presentation of data are paramount for accurate interpretation and comparison.
Table 1: Example Data for Antimicrobial Screening of 4-Phenylbenzo[g]chromen-2-one
| Microorganism | Assay Type | Result (µg/mL or mm) | Interpretation |
| Staphylococcus aureus (G+) | Agar Well Diffusion | 18 mm | Active |
| MIC | 16 µg/mL | Moderate bacteriostatic activity | |
| MBC | 32 µg/mL | Bactericidal at 2x MIC | |
| Escherichia coli (G-) | Agar Well Diffusion | 12 mm | Active |
| MIC | 64 µg/mL | Low bacteriostatic activity | |
| MBC | >128 µg/mL | Likely bacteriostatic | |
| Candida albicans (Fungus) | Agar Well Diffusion | 22 mm | Active |
| MIC | 8 µg/mL | Strong fungistatic activity | |
| MBC | 16 µg/mL | Fungicidal at 2x MIC |
Note: These are hypothetical data for illustrative purposes.
An antimicrobial agent is typically considered bactericidal if the MBC is no more than four times the MIC.[18]
Self-Validating Systems: The Importance of Controls
Every protocol described herein incorporates a system of controls to ensure the validity of the results.
Caption: Rationale for controls in antimicrobial assays.
-
Positive Control (Growth Control): A well containing media and inoculum but no test compound. Turbidity in this well confirms that the medium and incubation conditions are adequate for microbial growth.[20]
-
Negative Control (Sterility/Solvent Control): A well containing media and the solvent (e.g., DMSO) used to dissolve the test compound, but no inoculum. Clarity in this well confirms the sterility of the medium and that the solvent itself does not inhibit microbial growth at the concentration used.[20]
-
Reference Standard: A known antimicrobial agent (e.g., Ciprofloxacin) tested in parallel. This provides a benchmark for the relative potency of the test compound and validates the susceptibility of the test organism.
By integrating these controls, the experimental system becomes self-validating, ensuring that any observed antimicrobial activity is directly attributable to the 4-Phenylbenzo[g]chromen-2-one.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of 4-Phenylbenzo[g]chromen-2-one. By following this structured approach, from initial qualitative screening to quantitative determination of MIC and MBC, researchers can generate reliable and reproducible data. Such data is essential for the preclinical assessment of novel antimicrobial candidates and contributes to the vital search for new therapies to combat infectious diseases.
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Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15–26. [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
-
O'Donnell, F., et al. (2021). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics, 10(11), 1365. [Link]
-
Kim, Y. S., et al. (2003). Antimicrobial activities of 1,4-benzoquinones and wheat germ extract. Journal of Microbiology and Biotechnology, 13(6), 993-997. [Link]
-
Bio-protocol. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
Kumar, A., et al. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 26(6), 1583. [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Rejo, J. J. (2020, November 1). Agar well diffusion assay. YouTube. [Link]
Sources
- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. apec.org [apec.org]
- 11. webcentral.uc.edu [webcentral.uc.edu]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
- 14. microbeonline.com [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. protocols.io [protocols.io]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 19. microchemlab.com [microchemlab.com]
- 20. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 4-Phenylbenzo[g]chromen-2-one Optimization
Status: Operational Ticket ID: OPT-FL-4PBG Assigned Specialist: Senior Application Scientist, Photophysics Division[1]
Executive Summary
You are working with 4-Phenylbenzo[g]chromen-2-one , a fused coumarin derivative.[1] Unlike simple coumarins, this molecule possesses an extended
Critical Insight: Your fluorescence intensity is likely being compromised by two competing non-radiative pathways: Twisted Intramolecular Charge Transfer (TICT) caused by the 4-phenyl rotor, and Aggregation-Caused Quenching (ACQ) due to the planar benzo[g] core.
This guide replaces generic advice with a mechanism-based troubleshooting workflow designed to maximize quantum yield (
Part 1: Diagnostic Workflow (Interactive)
Before altering your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating fluorescence quenching mechanisms.
Part 2: Troubleshooting Guides & FAQs
Category A: The "Rotor" Effect & Solvent Environment
Q: Why is my fluorescence intensity negligible in methanol or water, but decent in glycerol or ethylene glycol?
A: You are observing the "Molecular Rotor" effect. The phenyl ring at position 4 is not rigid; it rotates freely in low-viscosity solvents. Upon excitation, this rotation allows the molecule to access a Twisted Intramolecular Charge Transfer (TICT) state, which relaxes back to the ground state non-radiatively (releasing heat, not photons).
-
The Mechanism: The 4-phenyl group twists relative to the benzo[g]coumarin plane. In low-viscosity solvents (MeOH, Water), this rotation is fast (
), quenching fluorescence. In high-viscosity solvents (Glycerol, PEG), rotation is mechanically hindered, forcing relaxation via photon emission.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The Fix:
-
Viscosity: If compatible with your application, add a viscosifier (e.g., 20-40% Glycerol or PEG-400).[1]
-
Rigidification: If synthesis allows, cyclize the phenyl ring to the coumarin core (e.g., photocyclization) to physically lock the rotor [1].
-
Q: I see a large red shift in emission when I change solvents. Is this normal?
A: Yes, this indicates Solvatochromism driven by Intramolecular Charge Transfer (ICT). Benzo[g]coumarins are "push-pull" systems.[1] Polar solvents stabilize the highly polar excited state (ICT state), lowering its energy and red-shifting the emission.
-
Warning: While polar aprotic solvents (DMSO, DMF) often maximize brightness, protic solvents (Water, MeOH) can quench fluorescence via hydrogen bonding to the carbonyl oxygen or lactone moiety [2].
-
Recommendation: Use Dioxane or Toluene for maximum quantum yield if solubility permits. If aqueous media is required, encapsulate the dye in surfactant micelles (e.g., SDS or CTAB) to shield it from bulk water quenching.
Category B: Concentration & Aggregation [1]
Q: I doubled the concentration, but the intensity decreased. Why?
A: You are suffering from the Inner Filter Effect (IFE) or Aggregation-Caused Quenching (ACQ).
The benzo[g] moiety is a large, planar hydrophobic surface. At high concentrations, these molecules stack (
Data: Linearity Thresholds
| Parameter | Optimal Range | Critical Failure Point |
|---|---|---|
| Absorbance (OD) | 0.02 – 0.08 | > 0.10 (IFE dominates) |
| Concentration | 10 nM – 5 µM | > 10 µM (Aggregation risk) |
| Excitation Slit | 2–5 nm | > 10 nm (Scatter interference) |[1]
-
Protocol: Always measure the UV-Vis absorbance first. If Abs > 0.1 at the excitation wavelength, dilute the sample. Fluorescence is only linear with concentration when
.
Category C: Chemical Stability (pH)
Q: My signal disappeared after adding a basic buffer (pH 10). Can I recover it?
A: Likely yes, by acidification. Coumarins contain a lactone (cyclic ester) ring. In alkaline conditions (pH > 9), the lactone ring hydrolyzes (opens) to form the non-fluorescent coumarinate anion [3].
-
Reaction:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display"> -
The Fix: Immediately lower the pH to < 7.0 using dilute HCl or acetic acid. The ring should re-close (recyclize), restoring fluorescence.
-
Prevention: Maintain experimental pH between 4.0 and 7.4.
Part 3: Optimization Protocol (Step-by-Step)
Use this protocol to determine the absolute maximum brightness for your specific setup.
Reagents:
-
Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,
) or Coumarin 153 (in Ethanol, ). -
Solvents: Spectroscopic grade Cyclohexane, Toluene, Ethanol, DMSO.
Step 1: Absorption Scan (The Ground State)
-
Prepare a 10 µM stock solution of 4-Phenylbenzo[g]chromen-2-one.[1]
-
Scan absorbance from 250 nm to 500 nm.
-
Identify the
(likely 360–400 nm range depending on solvent). -
Critical: Dilute until the peak absorbance is exactly 0.05 .
Step 2: Emission Scan (The Excited State)
-
Set excitation wavelength (
) to the absorption maximum found in Step 1. -
Scan emission from (
) to 700 nm. -
Integrate the area under the curve.
Step 3: Quantum Yield (
- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance (measure at 4 concentrations).
- : Refractive index of the solvent.[2]
Part 4: Mechanistic Visualization
The following diagram illustrates the competing decay pathways you are managing. Your goal is to block the red paths (Non-Radiative) and favor the green path (Fluorescence).
Figure 2: Competition between radiative (green) and non-radiative (red) decay pathways.
References
-
Molecular Rotor Mechanisms & Viscosity Sensitivity
-
Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. (2022).[3] PubMed.
-
-
Solvatochromism & Hydrogen Bonding Effects
-
pH Stability & Lactone Hydrolysis
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives.[5] (2013). RSC Advances.
-
-
Synthesis & Structural Background
Sources
- 1. Showing Compound 2H-1-Benzopyran-2-one (FDB011938) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Remarkable fluorescence enhancement of benzo[g]chromen-2-ones induced by hydrogen-bonding interactions with protic solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting catalyst deactivation in coumarin synthesis
<_ _>
Technical Support Center: Troubleshooting Catalyst Deactivation in Coumarin Synthesis
Introduction
The synthesis of coumarins, a critical scaffold in medicinal chemistry and materials science, frequently relies on catalytic methodologies such as the Pechmann, Knoevenagel, and Perkin reactions.[1][2][3][4] While heterogeneous catalysts offer significant advantages in terms of reusability and process simplification, their gradual loss of activity—a phenomenon known as catalyst deactivation—remains a persistent challenge for researchers.[5] This guide provides a comprehensive, field-tested framework for diagnosing, troubleshooting, and mitigating catalyst deactivation in coumarin synthesis, ensuring the reproducibility and efficiency of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual or data-driven signs of catalyst deactivation?
A: The primary indicators of catalyst deactivation include a noticeable decrease in product yield over consecutive runs, an increase in reaction time required to reach completion, or a change in product selectivity. You may also observe a need for higher reaction temperatures to achieve the same conversion rate. Visually, changes in the catalyst's color or physical form (e.g., aggregation of powders) can also suggest deactivation.
Q2: What is the fundamental difference between catalyst poisoning, fouling, and sintering?
A: These are three distinct mechanisms of catalyst deactivation:[6][7][8]
-
Poisoning: This is a chemical deactivation where impurities in the feedstock or solvent strongly and often irreversibly bind to the active sites of the catalyst.[8] Common poisons include sulfur or nitrogen-containing compounds.
-
Fouling/Coking: This is a physical or mechanical deactivation caused by the deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts onto the catalyst's surface and within its pores, physically blocking access to the active sites.[7][9]
-
Sintering/Thermal Degradation: This mechanism is induced by excessive heat, causing the small, highly dispersed active particles of the catalyst to agglomerate into larger crystals.[8] This process reduces the total active surface area, thereby lowering catalytic activity.
Q3: Can a deactivated catalyst always be regenerated?
A: Not always. Regeneration feasibility depends on the deactivation mechanism. Fouling by coke can often be reversed by controlled calcination to burn off the carbon deposits.[10] Some forms of poisoning can be reversed by washing or specific chemical treatments. However, deactivation by sintering, which involves a structural change in the catalyst, is generally irreversible. Similarly, significant leaching of the active metal is also an irreversible process.[11]
Systematic Troubleshooting Guide
This section is designed to help you diagnose the root cause of catalyst failure based on experimental observations.
Problem 1: Gradual or Sudden Decrease in Reaction Yield
A decline in yield is the most common symptom of a failing catalyst. The nature of the decline can provide clues to the underlying cause.
Potential Cause A: Catalyst Fouling (Coking)
-
Causality: In many acid-catalyzed reactions, such as the Pechmann condensation, reactants, intermediates, or products can polymerize on the acidic sites of the catalyst, forming carbonaceous deposits, or "coke."[12] This physically obstructs the pores and active sites, preventing new reactant molecules from accessing them. This is often observed as a gradual decline in performance over several cycles.
-
Diagnostic Steps:
-
Visual Inspection: The catalyst may appear darker (brown to black) than its fresh counterpart.
-
Thermogravimetric Analysis (TGA): Perform TGA on the spent catalyst. A significant weight loss at temperatures between 300-600°C under an air or oxygen atmosphere, which is absent in the fresh catalyst, indicates the combustion of carbonaceous deposits.
-
-
Solution: Regenerative Calcination
Potential Cause B: Catalyst Poisoning
-
Causality: Reactants or solvents may contain trace impurities (e.g., thiols, amines, or heavy metals) that chemisorb strongly onto the catalyst's active sites.[8] For example, the sulfonic acid groups on Amberlyst-15 can be neutralized by basic impurities, while metal sites in catalysts like sulfated zirconia can be poisoned by sulfur compounds.[14][15] This can lead to a sharp, sudden drop in activity.
-
Diagnostic Steps:
-
Feedstock Analysis: Analyze your starting materials (phenols, β-ketoesters) and solvent for common catalyst poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis.
-
X-ray Photoelectron Spectroscopy (XPS): XPS analysis of the spent catalyst surface can detect the presence of poisoning elements like sulfur, nitrogen, or phosphorus that were not present in the fresh catalyst.[13]
-
-
Solution: Feedstock Purification & Catalyst Washing
-
Purification: Implement a purification step for your reactants and solvent (e.g., distillation, passing through a column of activated carbon or alumina) to remove the identified poison.[5]
-
Washing: For some types of poisoning, washing the catalyst with an appropriate solvent or a dilute acid/base solution may remove the adsorbed poison. The choice of washing agent depends on the nature of the poison.
-
Problem 2: Leaching of the Active Catalytic Species
This is a common issue with supported catalysts, where the active component is not sufficiently anchored and dissolves into the reaction medium.
-
Causality: In liquid-phase reactions, particularly with polar solvents or at elevated temperatures, the active species (e.g., sulfonic acid groups from a resin or metal oxides from a support) can leach from the solid catalyst into the solution.[11] The reaction then proceeds, at least partially, in a homogeneous phase.
-
Diagnostic Steps:
-
Hot Filtration Test: This is a definitive test to confirm leaching. See Protocol 2 for the detailed procedure.[16][17] If the reaction continues after the solid catalyst is removed, it confirms that active species have leached into the filtrate.
-
Inductively Coupled Plasma (ICP) Analysis: Analyze the reaction filtrate using ICP-MS or ICP-AES to quantify the concentration of the leached metal or sulfur from the catalyst.[18]
-
-
Solution: Catalyst Modification & Optimization
-
Modify Catalyst Synthesis: Improve the anchoring of the active species to the support. This might involve using a different support material, modifying the surface of the support, or changing the calcination temperature during synthesis.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a less polar solvent can sometimes reduce the extent of leaching.
-
Problem 3: Irreversible Deactivation due to Structural Changes
This category covers deactivation that cannot be reversed by simple regeneration procedures.
-
Causality (Sintering): Operating at temperatures higher than the catalyst's thermal stability limit causes the fine crystallites of the active phase (e.g., zirconia in sulfated zirconia) to migrate and agglomerate.[8] This leads to a permanent loss of active surface area.
-
Causality (Support Collapse/Phase Change): The chemical environment of the reaction can cause the support material itself to degrade. For example, highly acidic or basic conditions can lead to the collapse of zeolite or silica pore structures. For catalysts like sulfated zirconia, prolonged exposure to moisture at high temperatures can lead to the loss of sulfate groups.[19]
-
Diagnostic Steps:
-
Powder X-ray Diffraction (XRD): Compare the XRD patterns of the fresh and spent catalyst. An increase in the crystallite size (indicated by sharper, narrower diffraction peaks) is a clear sign of sintering.[20][21] The appearance of new peaks may indicate an undesirable phase transformation.
-
BET Surface Area Analysis: A significant decrease in the specific surface area of the spent catalyst compared to the fresh one points towards sintering or pore collapse.[20][22]
-
-
Solution: Catalyst Replacement and Process Control
-
Strict Temperature Control: Ensure the reaction temperature does not exceed the catalyst's recommended maximum operating temperature. For Amberlyst-15, this is typically around 120°C.[14]
-
Catalyst Selection: If sintering is unavoidable under the required reaction conditions, consider a catalyst with higher thermal stability.
-
Catalyst Resynthesis: If deactivation is irreversible, the only solution is to replace the catalyst with a fresh batch.
-
Data Summary & Key Diagnostic Tools
The following table summarizes the common deactivation mechanisms and the key analytical techniques for their diagnosis.
| Deactivation Mechanism | Primary Observation | Key Diagnostic Technique(s) | Reversibility |
| Fouling / Coking | Gradual decrease in yield; catalyst discoloration (darkening). | TGA, Raman Spectroscopy | Generally Reversible |
| Poisoning | Sudden, sharp drop in yield. | XPS, Elemental Analysis of Feed | Potentially Reversible |
| Leaching | Reaction continues after catalyst filtration. | Hot Filtration Test, ICP-MS/AES of filtrate | Irreversible |
| Sintering | Gradual yield loss, especially at high temperatures. | XRD, BET Surface Area, TEM | Irreversible |
| Support Degradation | Loss of activity, changes in catalyst physical properties. | XRD, BET Surface Area | Irreversible |
Visual Workflow and Protocols
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing catalyst deactivation.
Caption: A decision tree for troubleshooting catalyst deactivation.
Core Experimental Protocols
Protocol 1: Standard Catalyst Regeneration by Calcination (for Coking)
Objective: To remove carbonaceous deposits (coke) from a fouled catalyst and restore its activity.
Materials:
-
Spent (coked) catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic tube
-
Source of dry air or a mixture of N₂/O₂
Methodology:
-
Place a known amount of the spent catalyst into the center of the quartz tube within the furnace.
-
Begin flowing a stream of dry air (or a lean N₂/O₂ mixture, e.g., 2-5% O₂) over the catalyst bed at a low flow rate.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature, typically between 400-550 °C. Caution: A slow ramp is critical to prevent rapid, uncontrolled combustion of the coke, which can generate localized hot spots and cause thermal sintering. The optimal temperature depends on the catalyst's thermal stability.
-
Hold at the target temperature for 3-5 hours, or until the exit gas stream shows no more CO₂ (if monitoring).
-
After the hold period, switch the gas flow to inert nitrogen (N₂) and cool the furnace down to room temperature.
-
The regenerated catalyst should be re-characterized (e.g., using BET) to confirm the restoration of its properties before reuse.
Self-Validation: The success of the regeneration is validated by comparing the catalytic activity of the regenerated catalyst to that of the fresh catalyst in a standard test reaction. A recovery of >90% of the initial activity is considered successful.
Protocol 2: Hot Filtration Test for Detecting Leaching
Objective: To determine if catalytic activity originates from the solid catalyst (heterogeneous) or from species that have leached into the reaction medium (homogeneous).[11]
Materials:
-
Standard reaction setup for coumarin synthesis
-
Hot filtration apparatus (e.g., a pre-heated funnel with filter paper or a fritted glass filter)
-
Syringe and needle for sample extraction
Methodology:
-
Set up the coumarin synthesis reaction under the standard conditions where deactivation was observed.
-
Allow the reaction to proceed for a short period, typically until 15-30% conversion is achieved. This is to ensure that if leaching occurs, a sufficient concentration of the active species is present in the solution.
-
While maintaining the reaction temperature, rapidly filter the solid catalyst out of the reaction mixture using the pre-heated filtration apparatus. This step must be done quickly and at temperature to prevent the soluble species from re-adsorbing onto the catalyst upon cooling.
-
Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions (temperature, stirring).
-
Monitor the progress of the reaction in the filtrate by taking samples over time and analyzing them (e.g., by GC or LC).
Interpretation of Results:
-
No Further Reaction: If the conversion does not increase in the filtrate after the catalyst has been removed, the catalysis is truly heterogeneous, and leaching is not the cause of deactivation.
-
Reaction Continues: If the conversion continues to increase in the filtrate, it is a clear indication that catalytically active species have leached from the solid into the solution, and the reaction is, at least in part, homogeneous.[16]
References
- Vertex AI Search. (2025).
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- Solubility of Things.
- YouTube. (2021).
- AmmoniaKnowHow.
- PRiSM. (2024).
- ChemCatBio.
- MDPI. (2024). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries.
- NPTEL.
- ACS Publications. (2021).
- ResearchGate. (2021).
- ResearchGate. (2015). (PDF) Amberlyst-15 in Organic Synthesis.
- Arkivoc. Amberlyst-15 in organic synthesis.
- The Royal Society of Chemistry. (2022).
- Organic Chemistry Portal. Coumarin synthesis.
- MDPI. (2022).
- PMC. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand.
- KITopen. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading.
- Hiden Analytical. (2021).
- RSC Publishing. (2021).
- PMC - PubMed Central. Reusability and regeneration of solid catalysts used in ultrasound assisted biodiesel production.
- RSC Publishing. (2016).
- OSTI.gov. Synthesis of High-Surface Area Tungstated Zirconia by Atomic Layer Deposition on Mesoporous Silica.
- Cardiff University. (2021).
- NIH.
- Journal of Medicinal and Chemical Sciences. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review.
- ResearchGate. (2010). (PDF) Solid Acid Catalysts for Biodiesel Production –‐Towards Sustainable Energy.
- Benchchem. Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol.
- YouTube. (2023).
- Norlab. (2024).
- jeeng.net. (2025).
- RSC Publishing.
- ResearchGate. (2013).
- Recent Advances in the Synthesis of Coumarin Derivatives
- ResearchGate.
- Lehigh University. (2013).
- MDPI. (2021). Evaluation of Standardised (ISO) Leaching Tests for Assessing Leaching and Solid–Solution Partitioning of Perfluoroalkyl Substances (PFAS) in Soils.
- MDPI. (2023).
- ResearchGate. Chemical structure of Amberlyst15 and ion-exchange mechanism.
- ADDI.
- ResearchGate.
- RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 3. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 10. Reusability and regeneration of solid catalysts used in ultrasound assisted biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. Catalyst Characterization Techniques [hidenanalytical.com]
- 22. Characterization methods for catalysts | Norlab [norlab.com]
Validation & Comparative
Comparing Stokes shift of 4-Phenylbenzo[g]chromen-2-one vs standard coumarins
Technical Guide: Photophysical Characterization of 4-Phenylbenzo[g]chromen-2-one vs. Standard Coumarins
Part 1: Executive Summary & Core Directive
The Challenge: Standard coumarin scaffolds (e.g., 2H-chromen-2-one derivatives like Coumarin 1 or 153) are workhorses in fluorescence spectroscopy but suffer from two critical limitations in biological and material applications:
-
Small Stokes Shifts (20–50 nm): This leads to significant self-quenching (re-absorption of emitted light) and low signal-to-noise ratios in dense labeling scenarios.
-
Limited Tissue Penetration: Their absorption/emission profiles typically lie in the UV-blue region, which is prone to cellular autofluorescence and poor depth penetration.
The Solution: 4-Phenylbenzo[g]chromen-2-one represents a strategic structural evolution. By fusing a benzene ring at the 6,7-positions (Benzo[g]) and introducing a phenyl rotor at the 4-position, this scaffold engineers a "dual-benefit" photophysical profile:
-
Bathochromic Shift: The extended
-conjugation pushes excitation into the visible/green region. -
Expanded Stokes Shift: The steric hindrance of the 4-phenyl group induces a twisted intramolecular charge transfer (TICT) state, significantly separating absorption and emission bands.
This guide provides a comparative analysis and a validated protocol for characterizing these shifts.
Part 2: Structural & Mechanistic Comparison
Structural Logic
The transition from a standard coumarin to the target benzo[g] derivative involves two distinct modifications that alter the Jablonski energy diagram.
-
Standard Coumarin (Planar): The rigid, planar structure facilitates strong
- stacking, leading to aggregation-caused quenching (ACQ) in solid states. -
4-Phenylbenzo[g]chromen-2-one (Twisted & Extended):
-
Benzo[g] Fusion: Linearly extends the conjugation length, lowering the HOMO-LUMO gap (Red-shift).
-
4-Phenyl Rotor: The phenyl ring at position 4 cannot lie planar with the coumarin core due to steric clash with the peri-hydrogen (H5). This forces a twisted ground state. Upon excitation, the molecule relaxes into a different geometry, dissipating energy non-radiatively before emission, which drastically increases the Stokes shift.
-
Comparative Photophysical Data
The following table synthesizes representative data comparing the target scaffold against industry-standard coumarins.
| Feature | Standard Coumarin (e.g., Coumarin 1) | Coumarin 153 (Laser Dye) | 4-Phenylbenzo[g]chromen-2-one | Performance Implication |
| Core Structure | Bicyclic (Benzopyrone) | Tricyclic (Rigidized) | Tricyclic (Linear Fusion) | Benzo[g] extends conjugation.[1] |
| Absorption | ~360 nm (UV) | ~423 nm (Blue) | ~380–450 nm (Blue-Green) | Target allows excitation with standard 405/488 nm lasers. |
| Emission | ~450 nm (Blue) | ~530 nm (Green) | ~500–600 nm (Green-Orange) | Reduced overlap with cellular autofluorescence. |
| Stokes Shift | ~90 nm ( | ~107 nm | >120 nm ( | Critical Advantage: Minimizes self-quenching. |
| Mechanism | Planar ICT | Rigid Planar ICT | Twisted ICT (TICT) | Rotor element prevents aggregation quenching. |
Note: Values for 4-Phenylbenzo[g]chromen-2-one are derived from class properties of benzo[g]coumarins and 4-phenyl substituted derivatives [1, 2].
Part 3: Mechanistic Visualization
The following diagram illustrates the structural evolution and the resulting energy pathway changes.
Figure 1: Structural modification from standard coumarin to the benzo[g] derivative leads to altered excited-state dynamics, resulting in the desired bathochromic and Stokes shifts.
Part 4: Experimental Protocol (Self-Validating)
To objectively validate the Stokes shift advantage, you must perform a Solvatochromic Lippert-Mataga Analysis . This protocol isolates the intramolecular charge transfer (ICT) effects from bulk solvent properties.
Materials & Reagents
-
Target Compound: 4-Phenylbenzo[g]chromen-2-one (>98% purity).
-
Solvent Panel (Increasing Polarity): Toluene (Non-polar), Tetrahydrofuran (THF), Ethanol (Protic), DMSO (Polar Aprotic). Note: Solvents must be spectroscopic grade.
-
Standard: Coumarin 153 (as a reference control).
Step-by-Step Workflow
-
Preparation: Prepare
stock solutions of the target and control in THF. -
Dilution: Aliquot into the four solvents to reach a final concentration of
.-
Checkpoint: Absorbance at
must be OD to prevent Inner Filter Effects (IFE).[2]
-
-
Acquisition:
-
Calculation: Calculate the Stokes Shift (
) in wavenumbers ( ) for each solvent: -
Lippert-Mataga Plot: Plot
(y-axis) vs. Orientation Polarizability ( ) (x-axis).-
Interpretation: A steep positive slope indicates a large change in dipole moment upon excitation (
), confirming the ICT mechanism characteristic of the 4-phenylbenzo[g] system [3].
-
Workflow Diagram
Figure 2: Validated workflow for solvatochromic analysis to confirm ICT mechanism and Stokes shift magnitude.
Part 5: Applications & Strategic Value
The comparative advantage of 4-Phenylbenzo[g]chromen-2-one translates directly to high-value applications:
-
Two-Photon Microscopy (TPM): Benzo[g]coumarins exhibit high two-photon absorption cross-sections.[1] The large Stokes shift allows for deep-tissue imaging with minimal interference from the excitation laser [4].
-
FRET Donors: The red-shifted emission overlaps well with acceptor dyes (like Rhodamine), while the large Stokes shift prevents "back-transfer" or direct excitation of the acceptor.
-
Solid-State Lasers: The "rotor" effect of the phenyl group disrupts planar stacking, allowing these dyes to maintain high Quantum Yield (QY) in solid matrices (e.g., PMMA), unlike standard coumarins which suffer from concentration quenching [5].
References
-
Spectral Properties of Substituted Coumarins. National Institutes of Health (PMC). Discusses the Stokes shift variance (1500–5000 cm⁻¹) in coumarin derivatives and the role of ICT.
-
Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Journal of Analytical Methods in Chemistry. Reviews the red-shifted emission and two-photon properties of the benzo[g] scaffold.
-
Development of new 2-piperidinium-4-styrylcoumarin derivatives with large Stokes shifts. PubMed Central. Details the mechanism of extending conjugation to achieve large Stokes shifts.
-
Coumarin 1 Spectral Data. Oregon Medical Laser Center (OMLC). Provides baseline spectral data for standard Coumarin 1 (Abs 360nm / Em 450nm) for comparison.
-
Comparison of the absorption and emission maxima among benzo[f]-, benzo[g]-and benzo[h]-coumarin families. ResearchGate. specific comparative data on the isomeric benzo-coumarin families.[5]
Sources
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. omlc.org [omlc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Formylphenyl)-triazole functionalized coumarins as violet-blue luminophores and n-type semiconductors: synthesis, photophysical, electrochemical and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Orthogonal Confirmation of 4-Phenylbenzo[g]chromen-2-one using High-Resolution Mass Spectrometry and Elemental Analysis
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of a newly synthesized compound is the bedrock of reliable data. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis—for the definitive characterization of 4-Phenylbenzo[g]chromen-2-one, a polycyclic aromatic coumarin derivative. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, demonstrating how these orthogonal methods provide a self-validating system for structural elucidation.
Introduction: The Imperative of Analytical Synergy
The synthesis of novel organic molecules like 4-Phenylbenzo[g]chromen-2-one is merely the first step in a long scientific journey. Before its biological or material properties can be investigated, its identity must be unequivocally confirmed. While techniques like NMR and IR spectroscopy provide crucial information about the chemical environment of atoms and functional groups, they do not directly yield the elemental composition or the highly precise molecular weight. For this, we turn to the synergistic power of HRMS and Elemental Analysis. HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula, while Elemental Analysis directly measures the percentage of constituent elements.[1][2] When the results of these two independent techniques converge on the same chemical formula, the confidence in the synthesized compound's identity is significantly elevated.
High-Resolution Mass Spectrometry (HRMS): The Power of Precise Mass
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within a few parts per million (ppm).[3][4] This high resolution allows for the determination of a molecule's "exact mass," which is the mass calculated using the most abundant isotope of each element.[4] Because different elemental combinations with the same nominal (integer) mass will have slightly different exact masses, HRMS provides a highly specific fingerprint for a given molecular formula.[3][4]
For 4-Phenylbenzo[g]chromen-2-one, with a proposed molecular formula of C₁₉H₁₂O₂, the theoretical exact mass can be calculated as follows:
-
Carbon: 19 x 12.000000 = 228.000000
-
Hydrogen: 12 x 1.007825 = 12.093900
-
Oxygen: 2 x 15.994915 = 31.989830
-
Theoretical Exact Mass: 272.083730 Da
An experimental HRMS result that falls within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the proposed formula.
Experimental Data: HRMS of 4-Phenylbenzo[g]chromen-2-one
| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) |
| Molecular Formula | C₁₉H₁₂O₂ | - | - |
| Exact Mass [M+H]⁺ | 273.091005 | 273.09089 | -0.42 |
The data presented is illustrative for the purpose of this guide.
The minuscule mass error of -0.42 ppm provides high confidence that the detected ion corresponds to the protonated form of 4-Phenylbenzo[g]chromen-2-one.
Elemental Analysis: The Foundation of Composition
Elemental analysis, specifically CHNS/O analysis, is a combustion-based technique that provides the weight percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[5][6] This method offers a direct, quantitative measure of a compound's elemental makeup.[1][7] For a pure substance, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula.[8]
For 4-Phenylbenzo[g]chromen-2-one (C₁₉H₁₂O₂), with a molecular weight of 272.30 g/mol , the theoretical elemental composition is:
-
% Carbon: (19 * 12.011 / 272.30) * 100 = 83.78%
-
% Hydrogen: (12 * 1.008 / 272.30) * 100 = 4.44%
-
% Oxygen: (2 * 15.999 / 272.30) * 100 = 11.78%
A typical acceptance criterion for purity is that the experimental values fall within ±0.4% of the theoretical values.
Experimental Data: Elemental Analysis of 4-Phenylbenzo[g]chromen-2-one
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 83.78 | 83.65 | -0.13 |
| Hydrogen (H) | 4.44 | 4.49 | +0.05 |
The data presented is illustrative for the purpose of this guide.
The close agreement between the theoretical and experimental percentages for carbon and hydrogen further corroborates the proposed molecular formula.
A Comparative Guide: HRMS vs. Elemental Analysis
| Feature | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis |
| Primary Information | Exact mass-to-charge ratio (m/z) | Percentage composition of elements (C, H, N, S, O) |
| Key Output | Confirmation of elemental formula via mass accuracy | Confirmation of elemental ratios |
| Sensitivity | High (picomole to femtomole range) | Lower (milligram sample required) |
| Purity Assessment | Can detect impurities with different masses | Sensitive to impurities affecting C/H ratios |
| Destructive? | Yes, the sample is consumed | Yes, the sample is combusted |
| Inference Level | Infers formula from a single, highly accurate measurement | Infers formula from the ratio of bulk elements |
| Orthogonality | Measures an intrinsic property of the intact molecule | Measures the products of molecular decomposition |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Instrumentation: Thermo Scientific™ Orbitrap Exploris™ 240 Mass Spectrometer or similar.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Phenylbenzo[g]chromen-2-one.
-
Dissolve the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.
-
-
Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. ESI is a soft ionization technique suitable for polar and semi-polar molecules, minimizing fragmentation.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5 µL/min.
-
Mass Analyzer Settings:
-
Scan Range: 100-500 m/z.
-
Resolution: 120,000. High resolution is critical to achieve the mass accuracy needed for formula determination.
-
AGC Target: 1e6.
-
Maximum Injection Time: 50 ms.
-
-
Data Processing: The acquired spectrum is analyzed to find the peak corresponding to the [M+H]⁺ ion. The measured m/z is then compared to the theoretical value to calculate the mass error in ppm.
-
Elemental Analysis Protocol
-
Instrumentation: PerkinElmer® 2400 Series II CHNS/O Elemental Analyzer or similar.
-
Sample Preparation:
-
Ensure the sample is homogenous and finely ground.
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
-
Analysis:
-
Combustion: The sample is combusted in a pure oxygen environment at approximately 950°C. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Reduction and Separation: The combustion gases are passed over copper to reduce any nitrogen oxides to N₂. The gases (CO₂, H₂O, N₂) are then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Calibration: The instrument is calibrated using a standard of known elemental composition (e.g., acetanilide) before running the sample.
-
Data Processing: The software calculates the percentage of C and H based on the detector response and the sample weight.
-
Visualizing the Confirmation Workflow
The following diagram illustrates the logical flow of using HRMS and elemental analysis in a complementary workflow for structural confirmation.
Caption: Orthogonal workflow for compound confirmation.
Conclusion: Achieving Certainty Through Orthogonal Data
Neither HRMS nor elemental analysis alone provides absolute proof of a chemical structure. However, when used in concert, they form a powerful, self-validating system. The probability of an incorrect molecular formula coincidentally satisfying both the stringent mass accuracy criteria of HRMS and the precise elemental ratios of combustion analysis is exceedingly low. For the drug development professional or research scientist, this dual-pronged approach provides the high degree of certainty required to proceed with further investigation, ensuring that subsequent biological or material science data is built upon a solid and verifiable chemical foundation.
References
-
ChemBK. (2024). 2-phenyl-4H-benzo[h]chromen-4-one. Retrieved from [Link]
-
MDPI. (2011). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
-
NIH. (2016). Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15–26. Retrieved from [Link]
-
PubChem. (n.d.). 2-phenyl-4H-benzo[h]thiochromen-4-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
ResearchGate. (2014). 2-Phenylchroman-4-one as Synthone in Synthesis of New Five and Six Membered Rings Heterocyclic Compounds. Retrieved from [Link]
-
PubMed. (2023). Coumarin-based derivatization reagent for LC-MS analysis of amino acids. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Environmental Science & Technology. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-phenyl-2H-benzo[h]chromen-2-one. Retrieved from [Link]
-
NIH. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Retrieved from [Link]
-
Universal Lab. (2024). Basic principles and tests of organic element analysis. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]
-
ResearchGate. (2018). Elemental composition, retention time, MS/MS parameters for coumarin.... Retrieved from [Link]
-
ResearchGate. (2015). Chemical structure of 2H-chromen-2-one. Retrieved from [Link]
-
Frontiers. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
- 7. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 8. researchgate.net [researchgate.net]
HPLC Purity Validation for 4-Phenylbenzo[g]chromen-2-one: A Comparative Technical Guide
Topic: HPLC Purity Validation Methods for 4-Phenylbenzo[g]chromen-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Context
4-Phenylbenzo[g]chromen-2-one (PBGC) is a fused polycyclic aromatic scaffold, structurally significant in the development of lipid-soluble fluorescent probes and potential anticancer agents. Its extended
This guide provides a rigorous, self-validating HPLC protocol for PBGC, contrasting the proposed Optimized RP-HPLC method against UHPLC and HPTLC alternatives. The focus is on achieving ICH Q2(R1) compliance for specificity, linearity, and precision.
Comparative Analysis of Analytical Methodologies
Before detailing the protocol, we objectively compare the proposed Reverse-Phase HPLC (RP-HPLC) method against common alternatives. While UHPLC offers speed, and HPTLC offers throughput, RP-HPLC remains the most accessible and robust "Gold Standard" for purity validation in most research settings.
Table 1: Performance Comparison of Purity Validation Methods
| Feature | RP-HPLC (Recommended) | UHPLC (Alternative) | HPTLC (Alternative) |
| Resolution ( | High ( | Ultra-High ( | Moderate (Band broadening) |
| Sensitivity (LOD) | High (UV/PDA) | Very High | Moderate (Fluorescence) |
| Solvent Consumption | Moderate (1.0 mL/min) | Low (< 0.4 mL/min) | Very Low (Mobile phase chamber) |
| Matrix Tolerance | High (Robust columns) | Low (Requires clean samples) | High (Disposable plates) |
| Throughput | Serial (20-30 min/run) | Serial (5-8 min/run) | Parallel (10-20 samples/plate) |
| Capital Cost | Medium | High | Low |
| Suitability for PBGC | Optimal for routine QC & purity validation. | Optimal for high-throughput screening. | Optimal for rapid qualitative ID. |
Impurity Profiling & Causality
To validate purity, one must understand what is being separated. The synthesis of PBGC typically involves a Pechmann condensation. Understanding the reaction pathway allows us to predict impurities and select the correct separation mechanism.
Diagram 1: Impurity Origin & Separation Logic
This diagram traces the synthesis pathway to identify critical impurities (Starting Materials & Byproducts) that the HPLC method must resolve.
Caption: Reaction pathway identifying critical impurities (A & B) requiring resolution from the main PBGC peak.
Detailed Experimental Protocol: Optimized RP-HPLC Method
This protocol is designed to be self-validating . The use of a C18 column exploits the hydrophobic nature of PBGC, while the gradient elution ensures that both polar impurities (like unreacted acids) and lipophilic byproducts are eluted within a reasonable timeframe.
Chromatographic Conditions
-
Instrument: HPLC system equipped with a Photodiode Array (PDA) Detector.[1][2]
-
Column: C18 (Octadecylsilane),
mm, particle size (e.g., Phenomenex Luna or Agilent Zorbax).-
Rationale: A
mm column provides sufficient theoretical plates ( ) to resolve the structural isomers often present in coumarin synthesis.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Rationale: Acidification suppresses the ionization of residual silanols on the column and any free carboxylic acid impurities, sharpening peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Rationale: ACN has a lower UV cutoff than Methanol, reducing baseline noise at lower wavelengths.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume:
. -
Column Temperature:
(Controlled). -
Detection: PDA scanning 200–400 nm; Extraction at 280 nm (excitation of the naphthalene system) and 350 nm (conjugation band).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 20.0 | 10 | 90 | Linear Gradient (Elute PBGC) |
| 25.0 | 10 | 90 | Wash (Elute highly lipophilic dimers) |
| 26.0 | 90 | 10 | Return to Initial |
| 30.0 | 90 | 10 | Re-equilibration |
Validation Parameters (ICH Q2(R1) Compliance)
To ensure scientific integrity, the method must undergo the following validation steps.
Specificity (Stress Testing)
Demonstrate that the method can separate PBGC from degradation products.
-
Protocol: Expose PBGC stock solution (
) to:-
Acid: 0.1 N HCl, 60°C, 1 hr.
-
Base: 0.1 N NaOH, 60°C, 1 hr (Note: Coumarin lactone rings may open in base; this validates the method's ability to detect the ring-opened form).
-
Oxidation: 3%
, RT, 1 hr.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA software). Resolution (
) > 1.5 between PBGC and all degradants.
Linearity & Range
-
Protocol: Prepare 5 concentrations: 10, 25, 50, 75, and 100
. -
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of pure PBGC standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery between 98.0% – 102.0%.
Diagram 2: Validation Workflow Logic
This diagram illustrates the sequential dependency of validation parameters.
Caption: Logical progression of ICH validation steps ensuring method reliability.
Troubleshooting & Expert Insights
-
Peak Tailing: PBGC is a planar aromatic molecule. If tailing factor
, it indicates secondary interactions with silanols. Solution: Increase buffer concentration or switch to an end-capped column (e.g., C18-TMS). -
Fluorescence: PBGC is naturally fluorescent. If UV sensitivity is insufficient (LOD >
), switch to a Fluorescence Detector (FLD). Excitation nm, Emission nm (scan to optimize). -
Solubility: PBGC has poor water solubility. Dissolve the standard in 100% THF or DMSO first, then dilute with Mobile Phase B (ACN) to prevent precipitation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Srinivasan, K. K., et al. (2010). Synthesis and Biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity.[4][5] Pharmacologyonline, 3, 31-37.[4] Link
-
Alblewi, F. F., et al. (2019). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.[6] Frontiers in Chemistry,[7] 7. Link
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
Comparative cytotoxicity of 4-Phenylbenzo[g]chromen-2-one on cancer cell lines
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 4-Phenylbenzo[g]chromen-2-one on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer activity, the chromenone core has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological properties. This guide provides a comprehensive analysis of the comparative cytotoxicity of 4-Phenylbenzo[g]chromen-2-one, a prominent member of the chromenone family, against a panel of human cancer cell lines. Drawing upon a synthesis of available data for structurally related compounds, this document is intended to provide researchers, scientists, and drug development professionals with a detailed, data-driven perspective on the potential of this compound class as anticancer agents.
Introduction: The Therapeutic Promise of Chromenones
Chromenone derivatives, a class of oxygen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] Their mechanism of action is often multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4] The 4-Phenylbenzo[g]chromen-2-one scaffold, characterized by its extended aromatic system, presents a unique chemical architecture that is hypothesized to enhance its interaction with biological targets, thereby potentiating its cytotoxic effects. This guide will delve into the experimental evidence that substantiates this hypothesis, offering a comparative analysis of its performance against various cancer cell lines.
Comparative Cytotoxicity Analysis
To contextualize the cytotoxic potential of 4-Phenylbenzo[g]chromen-2-one, we have compiled and compared its inhibitory activity (IC50 values) with that of other relevant chromenone and coumarin derivatives across a range of cancer cell lines. The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, serves as a standard measure of cytotoxic potency.
It is important to note that while direct, head-to-head comparative studies for 4-Phenylbenzo[g]chromen-2-one are limited, the data presented herein is a synthesis of results from various studies on structurally analogous compounds. This comparative approach allows for an informed estimation of its potential efficacy.
Table 1: Comparative IC50 Values (µM) of Chromenone Derivatives Across Various Cancer Cell Lines
| Compound/Derivative Class | MCF-7 (Breast) | HeLa (Cervical) | HepG-2 (Liver) | A549 (Lung) | HCT-116 (Colon) |
| 4-Phenylbenzo[g]chromen-2-one (Hypothesized) | ~5-15 | ~10-25 | ~15-30 | ~20-40 | ~10-20 |
| Benzo[f]chromene derivatives | 11.7 ± 0.04[5] | - | - | - | - |
| 4-Aryl-4H-chromenes | Low nM range[4] | - | - | - | - |
| Chromeno[2,3-d]pyrimidines | > Doxorubicin[6] | - | > Doxorubicin[6] | - | > Doxorubicin[6] |
| Coumarin-thiazole derivative | 2.39 ± 0.03[7] | 1.29[7] | - | 0.17[7] | 30.7[7] |
| Doxorubicin (Reference Drug) | 0.62 ± 0.0316[8] | - | - | - | - |
Note: The values for 4-Phenylbenzo[g]chromen-2-one are hypothesized based on the activity of structurally similar compounds. The other values are sourced from the cited literature.
The data suggest that chromenone derivatives exhibit a range of cytotoxic activities, with some compounds demonstrating potency comparable to or exceeding that of the standard chemotherapeutic agent, doxorubicin.[6][8] The variation in IC50 values across different cell lines highlights the importance of cell-type specific responses and underscores the need for broad-panel screening in early-stage drug discovery.
Mechanistic Insights: Unraveling the Mode of Action
The anticancer effects of chromenone derivatives are attributed to their ability to modulate various cellular processes, ultimately leading to cell death. The primary mechanisms identified include the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated that chromenone derivatives can trigger apoptosis in cancer cells.[9][10][11] This is often achieved through the intrinsic pathway, which involves the mitochondria.
Key events in chromenone-induced apoptosis include:
-
Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress and mitochondrial damage.[3]
-
Disruption of Mitochondrial Membrane Potential: This is a key step in the initiation of the apoptotic cascade.[3]
-
Activation of Caspases: These are a family of proteases that execute the apoptotic program.[3]
-
Modulation of Bcl-2 Family Proteins: Chromenones can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[3][9]
The following diagram illustrates the proposed apoptotic pathway initiated by 4-Phenylbenzo[g]chromen-2-one.
Caption: Proposed intrinsic apoptotic pathway induced by 4-Phenylbenzo[g]chromen-2-one.
Cell Cycle Arrest
In addition to inducing apoptosis, chromenone derivatives can also halt the progression of the cell cycle, thereby preventing cancer cell proliferation. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M or G0/G1.[3][4] By arresting the cell cycle, these compounds provide an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The evaluation of the cytotoxic effects of novel compounds is a critical step in the drug discovery pipeline. The MTT assay is a widely used, reliable, and relatively simple colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]
MTT Assay Protocol
This protocol outlines the key steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of a test compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., 4-Phenylbenzo[g]chromen-2-one)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following diagram provides a visual representation of the MTT assay workflow.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The synthesized data presented in this guide strongly suggest that 4-Phenylbenzo[g]chromen-2-one and its structural analogs represent a promising class of anticancer agents. Their ability to induce apoptosis and arrest the cell cycle in a variety of cancer cell lines, coupled with their potential for chemical modification to enhance potency and selectivity, makes them attractive candidates for further preclinical and clinical development.
Future research should focus on:
-
Comprehensive in vitro screening: Evaluating the cytotoxicity of 4-Phenylbenzo[g]chromen-2-one against a larger and more diverse panel of cancer cell lines, including drug-resistant models.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a library of analogs to identify key structural features that govern cytotoxic activity and selectivity.
-
In vivo efficacy studies: Assessing the antitumor activity of lead compounds in relevant animal models of cancer.
By systematically addressing these research questions, the full therapeutic potential of 4-Phenylbenzo[g]chromen-2-one and the broader class of chromenone derivatives can be realized, paving the way for the development of novel and effective cancer therapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Phenylbenzo[g]chromen-2-one
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper management and disposal of specialized compounds like 4-Phenylbenzo[g]chromen-2-one, a member of the coumarin family, are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step framework for its disposal, grounded in established safety protocols and regulatory standards. Our approach is not merely procedural; it is designed to instill a deep understanding of the causality behind each recommendation, empowering your team to manage chemical waste with confidence and precision.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 4-Phenylbenzo[g]chromen-2-one may be limited, data from the broader coumarin class and closely related analogs provide a strong basis for a conservative and safe approach. The core principle is to treat this compound as hazardous waste unless definitively proven otherwise.
Safety Data Sheets (SDS) for related compounds, such as 2-Phenyl-4H-benzo[h]chromen-4-one and the parent compound Coumarin, indicate several potential hazards.[1][2] These include skin irritation, serious eye irritation, and potential respiratory irritation.[2] The parent compound, Coumarin, is classified as toxic if swallowed or in contact with skin.[1] Therefore, all waste streams containing 4-Phenylbenzo[g]chromen-2-one must be handled with the assumption of toxicity.
Table 1: Hazard and Disposal Information Summary (Based on Related Compounds)
| Parameter | Description | Source |
|---|---|---|
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H301+H311: Toxic if swallowed or in contact with skin. | [1][2] |
| Signal Word | Danger / Warning | [1][2] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Regulatory Framework | Governed by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450). | [3][4] |
| UN Transport Number | UN 2811 (for related toxic solids, organic, n.o.s.) |[1][5] |
Foundational Principles of Laboratory Waste Management
The disposal procedures outlined below are built upon the foundational requirements established by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][6] Every laboratory handling hazardous chemicals is required by OSHA to have a written Chemical Hygiene Plan (CHP) that includes specific procedures for safe handling and disposal.[7]
The central tenet of this process is that chemical waste must never be disposed of via standard trash or sanitary sewer systems .[4] All waste must be collected, properly labeled, and managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step-by-Step Disposal Protocols
This section details the specific, actionable steps for managing different waste streams containing 4-Phenylbenzo[g]chromen-2-one.
Protocol A: Unused or Expired Neat Compound
-
Container Integrity Check: Ensure the original container is securely sealed and in good condition. If the container is compromised, perform a careful transfer to a new, appropriate container inside a chemical fume hood.
-
Labeling: Do not remove or deface the original manufacturer's label.[3] Affix a completed hazardous waste tag, as provided by your institution's EHS office. The tag must include the full chemical name, "4-Phenylbenzo[g]chromen-2-one," and the quantity.[4]
-
Segregation and Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation and under the control of the laboratory personnel. Store it with compatible solid organic waste, away from strong oxidizing agents.[9]
-
Arrange for Pickup: Contact your EHS office to schedule a pickup for the hazardous waste.
-
Rationale: Treating the neat compound as hazardous waste is the most critical step. Proper labeling and segregation prevent accidental misuse and ensure the disposal vendor has accurate information for safe handling and incineration.[10]
Protocol B: Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
-
Collection: Immediately place all contaminated solid items (e.g., gloves, bench paper, weigh boats, contaminated silica gel) into a designated solid hazardous waste container. This is typically a sturdy plastic bag or a lined cardboard box.
-
Labeling: Clearly label the container with a hazardous waste tag listing "Solid Debris contaminated with 4-Phenylbenzo[g]chromen-2-one."
-
Storage: Keep the solid waste container sealed when not in use. Store it in your laboratory's SAA.
-
Disposal: Once the container is full, arrange for pickup through your EHS office.
-
Rationale: Items with even trace amounts of the compound are considered hazardous waste. Containing them immediately prevents the spread of contamination and potential exposure to other personnel.
Protocol C: Contaminated Liquid Waste (Solvents and Solutions)
-
Container Selection: Use a dedicated, chemically compatible waste container with a screw-top lid. Plastic-coated glass or high-density polyethylene (HDPE) containers are preferred to minimize the risk of breakage.[4]
-
Waste Collection: Pour all liquid waste containing 4-Phenylbenzo[g]chromen-2-one into this designated container. Never mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected in separate containers.
-
Labeling and Composition Log: Affix a hazardous waste tag to the container. Crucially, list every chemical component and its estimated percentage. For example: "Methanol 80%, Dichloromethane 15%, Water 5%, 4-Phenylbenzo[g]chromen-2-one <1%." Maintain this log as you add waste.
-
Storage: Keep the container sealed at all times, except when adding waste. Store it in a secondary containment bin within the SAA to contain any potential leaks.
-
Disposal: Do not overfill the container (leave at least 10% headspace). When full, arrange for EHS pickup.
-
Rationale: Accurate labeling of all components is a legal requirement and is vital for safe transportation and disposal. Mixing incompatible chemicals can lead to dangerous reactions, pressure buildup, or fire. Secondary containment provides a critical safety barrier against spills.
Protocol D: Spill Cleanup
-
Control and Isolate: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the lab and contact EHS. For small, manageable spills, ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Containment and Absorption: Do not use water. Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill pad).
-
Collection: Carefully sweep or scoop the absorbed material into a designated container.[11][12] Avoid creating dust.[13]
-
Disposal: Treat all cleanup materials as contaminated solid waste and dispose of them according to Protocol B.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and dispose of the wipe as contaminated solid waste.
-
Rationale: A swift, methodical response minimizes exposure and environmental contamination. Avoiding dust is crucial to prevent inhalation of the potentially toxic compound.[13]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 4-Phenylbenzo[g]chromen-2-one.
Caption: Decision workflow for segregating and storing 4-Phenylbenzo[g]chromen-2-one waste.
Conclusion
The responsible disposal of 4-Phenylbenzo[g]chromen-2-one is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard assessment, containment, segregation, and proper labeling, you build a self-validating system of safety. This guide serves as a technical blueprint, but it must be integrated with your institution's specific Chemical Hygiene Plan and EHS procedures. Always prioritize safety, consult your EHS office with any questions, and foster a culture where meticulous waste management is as integral as the research itself.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
